molecular formula C23H35N3O7S2 B589510 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil CAS No. 1391053-29-4

4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil

Katalognummer: B589510
CAS-Nummer: 1391053-29-4
Molekulargewicht: 529.667
InChI-Schlüssel: RCIMVZWCHLOZJH-RRCSTGOVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil is a useful research compound. Its molecular formula is C23H35N3O7S2 and its molecular weight is 529.667. The purity is usually 95%.
BenchChem offers high-quality 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1391053-29-4

Molekularformel

C23H35N3O7S2

Molekulargewicht

529.667

IUPAC-Name

2,2-dimethylpropanoyloxymethyl (2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-2-[(2S,3R)-3-hydroxy-1-methoxy-1-oxobutan-2-yl]-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylate

InChI

InChI=1S/C23H35N3O7S2/c1-12-16(15(13(2)27)19(28)31-6)25-17(20(29)32-11-33-21(30)23(3,4)5)18(12)35-14-9-26(10-14)22-24-7-8-34-22/h12-16,25,27H,7-11H2,1-6H3/t12-,13-,15-,16-/m1/s1

InChI-Schlüssel

RCIMVZWCHLOZJH-RRCSTGOVSA-N

SMILES

CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)OC

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Degradation Pathway of Tebipenem Pivoxil

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Mechanism, Analysis, and Protocol Validation

Executive Summary: The Stability Imperative for a Novel Oral Carbapenem

Tebipenem Pivoxil stands as a significant advancement in antibacterial therapy, offering an orally bioavailable carbapenem for treating infections, including those caused by multi-drug resistant organisms.[1] As a prodrug, it is converted in the body to its active form, tebipenem.[1][2] The clinical success of such a molecule, however, is intrinsically linked to its chemical stability. The bicyclic 4:5 fused β-lactam and pyrrolidine rings, characteristic of carbapenems, are inherently strained and susceptible to degradation.[3][4] Understanding the degradation pathways is not merely an academic exercise; it is a cornerstone of drug development, ensuring product quality, safety, and efficacy.

This guide provides a detailed technical exploration of the primary degradation pathway of Tebipenem Pivoxil: the hydrolytic cleavage of the β-lactam ring to form its principal degradation product, a 4,5-seco intermediate. We will delve into the chemical mechanisms under various stress conditions, present robust analytical methodologies for monitoring this degradation, and provide field-proven experimental protocols. This document is designed for researchers, analytical scientists, and drug development professionals who require a deep, mechanistic understanding of Tebipenem Pivoxil's stability profile.

The Core Degradation Mechanism: Hydrolysis of the β-Lactam Ring

The defining degradation event for Tebipenem Pivoxil, like all β-lactam antibiotics, is the irreversible opening of the strained four-membered β-lactam ring.[5] This reaction, a hydrolytic cleavage of the cyclic amide bond, renders the molecule inactive. The resulting product is a ring-opened carboxylic acid derivative. For Tebipenem Pivoxil, this primary degradant has been identified as a "tebipenem pivoxil containing open β-lactam," specifically referred to as 4,5-seco-tepinemoic acid .[3] The term "seco" denotes the breaking of a ring, and "4,5" indicates the bond cleavage between the nitrogen at position 4 and the carbonyl carbon at position 7 in the bicyclic core, which corresponds to the amide bond of the β-lactam ring.

This degradation can be triggered by several factors, most notably pH and enzymatic activity.

Chemical Hydrolysis: The Influence of pH

Forced degradation studies, a regulatory requirement under ICH guidelines, systematically expose the drug substance to harsh conditions to elucidate potential degradation pathways.[4][6][7] Studies on Tebipenem and its pivoxil ester consistently show that hydrolysis is the principal degradation route in aqueous solutions.[3][4]

  • Acid-Catalyzed Hydrolysis : In an acidic environment (e.g., 0.1-0.2 N HCl), the carbonyl oxygen of the β-lactam ring is protonated.[3][4] This protonation increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by a water molecule. This attack initiates the ring-opening cascade, leading to the formation of the 4,5-seco acid derivative.

  • Base-Catalyzed Hydrolysis : Tebipenem is found to be extremely sensitive to basic conditions (e.g., 0.1 N NaOH).[3] In an alkaline medium, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic β-lactam carbonyl carbon. This is typically a faster and more aggressive degradation pathway than acid-catalyzed hydrolysis, leading to rapid formation of the ring-opened product.

Enzymatic Hydrolysis: The Role of β-Lactamases

In a biological context, the β-lactam ring is the target of bacterial β-lactamase enzymes, which is the primary mechanism of antibiotic resistance.[1] These enzymes are highly efficient serine hydrolases that catalyze the same ring-opening reaction.[8][9] Tebipenem's stability against these enzymes is a key aspect of its antibacterial spectrum. It has been shown to be stable against common extended-spectrum β-lactamases (ESBLs) like TEM-1, CTX-M, and AmpC enzymes.[10] However, it is susceptible to hydrolysis by carbapenemase enzymes such as KPC, OXA-48, and NDM-1.[10] This enzymatic degradation follows a similar mechanistic path, involving the formation of an acyl-enzyme intermediate followed by hydrolysis to release the inactive, ring-opened drug.[9]

Fig 1. Primary Degradation Pathway of Tebipenem Pivoxil cluster_main cluster_catalysts Catalysts TBPM_PI Tebipenem Pivoxil (Intact β-Lactam Ring) Seco_Intermediate 4,5-seco-tepinemoic acid (Opened β-Lactam Ring) TBPM_PI->Seco_Intermediate Hydrolysis Acid H+ / H2O (Acidic Conditions) Acid->TBPM_PI Base OH- (Basic Conditions) Base->TBPM_PI Enzyme β-Lactamases (e.g., KPC, NDM-1) Enzyme->TBPM_PI

Fig 1. Primary Degradation Pathway of Tebipenem Pivoxil

Analytical Strategy: A Validated, Stability-Indicating Method

To accurately study the degradation of Tebipenem Pivoxil and quantify the formation of the 4,5-seco intermediate, a validated stability-indicating analytical method (SIAM) is essential.[4] The method must be able to separate the parent drug from all its degradation products, ensuring that the quantification of the parent drug is not affected by co-eluting impurities.[7][11] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Core Technique: Reverse-Phase HPLC

A reverse-phase HPLC method is typically employed, which separates compounds based on their hydrophobicity.

ParameterTypical ValueRationale & Causality
Stationary Phase C18 (e.g., LiChrospher RP-18, 5 µm)[3][4]The C18 (octadecylsilane) phase provides excellent hydrophobic retention for separating Tebipenem Pivoxil from its more polar degradation products like the ring-opened carboxylic acid.
Mobile Phase Acetonitrile / Ammonium Acetate Buffer[3][4]Acetonitrile serves as the organic modifier to elute the compounds. The aqueous buffer (e.g., 50 mmol L⁻¹ ammonium acetate) controls the pH and ionic strength, which is critical for achieving consistent retention times and good peak shape, especially for the ionizable degradants.
Detection Photodiode Array (PDA/DAD) at ~330 nm[3]PDA detection allows for continuous spectral acquisition across a UV range. The wavelength of ~330 nm corresponds to a chromophore in the Tebipenem structure, providing good sensitivity. Crucially, PDA enables peak purity analysis to confirm that the parent drug peak is not co-eluting with any degradants.[12]
Flow Rate 0.8 - 1.2 mL/min[3][4]This range provides a balance between analysis time and separation efficiency for standard analytical columns (e.g., 250 x 4.6 mm).
Structural Elucidation: Mass Spectrometry

While HPLC-PDA can separate and quantify the degradants, it cannot definitively identify their structures. For this, coupling the HPLC system to a mass spectrometer (LC-MS) is required. High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF-MS/MS), is particularly powerful.[13] This technique provides:

  • Accurate Mass Measurement : Allows for the determination of the elemental composition of the degradation product.[14]

  • MS/MS Fragmentation : The degradation product ion is isolated and fragmented, providing a unique "fingerprint" that helps to piece together its chemical structure, confirming, for example, the opening of the β-lactam ring.[15][16]

Experimental Protocol: Forced Degradation Study for Tebipenem Pivoxil

This section provides a detailed, self-validating protocol for conducting a forced degradation study, synthesized from established methodologies.[3][4] The objective is to intentionally degrade the drug substance to an extent of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule completely.[6]

Fig 2. Experimental Workflow for Forced Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis start Weigh Tebipenem Pivoxil (e.g., 2.5 mg) dissolve Dissolve in Solvent (e.g., Water/Acetonitrile) start->dissolve acid Add 0.1 N HCl Incubate at 313 K base Add 0.1 N NaOH Incubate at 313 K oxid Add 3% H₂O₂ Room Temp control No Stressor (Control Sample) neutralize Neutralize Sample (if acidic/basic) acid->neutralize base->neutralize dilute Dilute to Final Conc. oxid->dilute control->dilute neutralize->dilute inject Inject into HPLC-PDA/MS dilute->inject analyze Analyze Data: - % Degradation - Peak Purity - Identify Products inject->analyze

Fig 2. Experimental Workflow for Forced Degradation
Materials and Reagents
  • Tebipenem Pivoxil reference standard

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), 0.1 mol L⁻¹

  • Sodium Hydroxide (NaOH), 0.1 mol L⁻¹

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Ammonium Acetate

  • 4.0 mol L⁻¹ Sodium Chloride (for ionic strength adjustment)

Protocol Steps
  • Stock Solution Preparation : Accurately weigh 2.5 mg of Tebipenem Pivoxil and dissolve it in a suitable solvent mixture (e.g., water:acetonitrile) in a 25.0 mL volumetric flask. This serves as the stock from which stress samples are prepared.

  • Acid Hydrolysis :

    • Transfer a known volume of the stock solution to a stoppered flask.

    • Add an equal volume of 0.1 mol L⁻¹ HCl.

    • Place the flask in a thermostatically controlled water bath at 313 K (40 °C).[3]

    • At specified time intervals (e.g., 10, 20, 40 min), withdraw a 1.0 mL aliquot.[3]

    • Immediately cool the aliquot in an ice bath and neutralize it with an equivalent amount of 0.1 mol L⁻¹ NaOH.[3]

    • Dilute to the final concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis :

    • Follow the same procedure as for acid hydrolysis, but use 0.1 mol L⁻¹ NaOH as the stressor and neutralize with 0.1 mol L⁻¹ HCl.[3]

    • Causality Note: Given the high sensitivity of carbapenems to basic conditions, shorter time points and/or lower temperatures may be necessary to achieve the target 5-20% degradation.

  • Oxidative Degradation :

    • To a known volume of the stock solution, add a volume of 3% H₂O₂ solution.[3]

    • Keep the solution at room temperature and monitor over time (e.g., 30, 60, 120 min).

    • At each time point, withdraw an aliquot and dilute it directly with the mobile phase for HPLC analysis.

  • Control Sample : Prepare a control sample by diluting the stock solution with water instead of a stress reagent and keep it under the same conditions to account for any degradation caused by the solvent or temperature alone.

  • HPLC Analysis : Analyze all samples using a validated stability-indicating HPLC method as described in Section 3.1. Calculate the percentage degradation by comparing the peak area of Tebipenem Pivoxil in the stressed samples to that in the control sample at time zero.

Data Interpretation and Validation

The trustworthiness of this protocol is established by a multi-faceted data analysis:

  • Specificity : The chromatograms must show baseline separation between the Tebipenem Pivoxil peak and all degradation product peaks.

  • Peak Purity : Use the PDA detector to assess the peak purity of the parent drug in the stressed samples. A pure peak confirms that the method is truly stability-indicating.[12]

  • Mass Balance : The sum of the amount of undegraded Tebipenem Pivoxil and the amounts of all degradation products should be close to 100% of the initial amount. This demonstrates that all significant degradants are being detected.

Stress ConditionTypical Degradation (%)Primary Degradant ObservedReference
Acidic (0.1 M HCl, 313 K, 40 min) 61.20%4,5-seco-tepinemoic acid[3]
Basic (0.1 M NaOH, 313 K, 45 min) 69.80%4,5-seco-tepinemoic acid[3]
Oxidative (3% H₂O₂, RT) VariesMultiple products, including ring-opened forms[3][4]
Thermal (Solid State, 373 K) VariesRing-opened forms and condensation products[3][13]

Conclusion

The primary degradation pathway of Tebipenem Pivoxil is the hydrolytic cleavage of the β-lactam amide bond, resulting in the formation of the inactive 4,5-seco-tepinemoic acid. This degradation is significantly influenced by pH, being accelerated in both acidic and, more profoundly, basic conditions. A comprehensive understanding of this pathway is critical for developing stable formulations and ensuring the quality and safety of the final drug product. The analytical framework presented here, combining a validated stability-indicating HPLC-PDA method with LC-MS/MS for structural elucidation, provides a robust system for monitoring and controlling this critical quality attribute. By following these scientifically grounded protocols, researchers and drug development professionals can generate the high-quality, reliable data required for regulatory submissions and to guarantee the integrity of this important oral antibiotic.

References

  • Pemberton, O. A., et al. (2018). Mechanistic Basis of OXA-48-like β-lactamases Hydrolysis of Carbapenems. Scientific Reports. Available at: [Link]

  • Jeon, J. H., et al. (2015). Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance. International Journal of Molecular Sciences. Available at: [Link]

  • Cahill, S. T., et al. (2017). A New Mechanism for β‐Lactamases: Class D Enzymes Degrade 1β‐Methyl Carbapenems through Lactone Formation. Angewandte Chemie International Edition. Available at: [Link]

  • Lovering, A. L., et al. (2019). Carbapenem hydrolysis by β-lactamases. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2017). The mechanism of NDM-1-catalyzed carbapenem hydrolysis is distinct from that of penicillin or cephalosporin hydrolysis. Nature Communications. Available at: [Link]

  • Talaczyńska, A., et al. (2014). Chromatographic Approach to Kinetic Studies of Tebipenem Pivoxil. Journal of Chromatographic Science. Available at: [Link]

  • Cielecka-Piontek, J., et al. (2013). Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. Chromatographia. Available at: [Link]

  • Talaczyńska, A., et al. (2015). Q-TOF-MS/MS spectra of degraded samples of tebipenem in solid state. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Zhang, Y., et al. (2022). Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Tebipenem Pivoxil? Patsnap Synapse. Available at: [Link]

  • Kamberi, M. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Onyx Scientific. (N.D.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Cielecka-Piontek, J., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of Chromatographic Science. Available at: [Link]

  • Cielecka-Piontek, J., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. ResearchGate. Available at: [Link]

  • Cielecka-Piontek, J., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. CORE. Available at: [Link]

  • Volmer, D. A., & Jessome, L. L. (2005). Structure Elucidation of Degradation Products of the Antibiotic Amoxicillin with Ion Trap MS and Accurate Mass Determination by ESI TOF. CORE. Available at: [Link]

  • Al-Shehri, M., et al. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. MDPI. Available at: [Link]

  • Rawat, T., & Singh, S. (2015). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Bae, S. Y., et al. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Results. Defense Technical Information Center. Available at: [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil, a potential impurity and degradation product of the oral carbapenem antibiotic, Tebipenem Pivoxil. The method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, ensuring adequate separation from the active pharmaceutical ingredient (API) and other related substances. This protocol is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Tebipenem Pivoxil.

Introduction

Tebipenem Pivoxil is a prodrug of Tebipenem, a broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] As an orally administered antibiotic, its efficacy and safety are of paramount importance.[3] Like many β-lactam antibiotics, Tebipenem Pivoxil is susceptible to degradation, particularly through hydrolysis of the β-lactam ring. This degradation can lead to the formation of various impurities, one of which is the ring-opened product, 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil.[4][5]

The presence and quantity of such impurities must be carefully monitored to ensure the safety, efficacy, and stability of the drug product.[6] Therefore, a reliable and specific analytical method is crucial for the quality control of Tebipenem Pivoxil. This application note describes a systematic approach to developing an HPLC method that effectively separates 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil from the parent drug and other potential degradation products. The method is designed to be stability-indicating, as per the principles outlined in the ICH Q2(R1) guidelines.[7][8][9]

Experimental

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, an autosampler with temperature control, a column thermostat, and a photodiode array (PDA) or UV detector was used for this study.

Chemicals and Reagents
  • Acetonitrile (HPLC grade)

  • Monobasic Potassium Phosphate (KH2PO4, analytical grade)

  • Phosphoric Acid (analytical grade)

  • Water (HPLC grade)

  • Tebipenem Pivoxil Reference Standard

  • 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil Reference Standard

Chromatographic Conditions

The final optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 4.5
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 for details
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 220 nm and 330 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20, v/v)

Table 1: Optimized HPLC Conditions

Time (min)% Mobile Phase A% Mobile Phase B
08020
155050
202080
252080
268020
308020

Table 2: Gradient Elution Program

Method Development Strategy

The primary objective was to achieve baseline separation between Tebipenem Pivoxil and its seco-acid impurity. Reversed-phase chromatography was selected as the primary mode of separation due to the non-polar to moderately polar nature of the compounds.[10][11]

Column Selection

A C18 column is a general-purpose choice for reversed-phase HPLC and provides good retention for a wide range of pharmaceutical compounds.[12] A 250 mm x 4.6 mm column with 5 µm particles was chosen to provide high efficiency and resolution, which is critical for separating closely eluting impurities.[13]

Mobile Phase Optimization

The selection of the mobile phase is critical for achieving the desired separation.[14]

  • Aqueous Phase: A phosphate buffer was chosen to control the pH of the mobile phase. The pKa of the carboxylic acid group in the seco-acid impurity is expected to be around 4-5. A pH of 4.5 was selected to ensure the consistent ionization state of the analyte, leading to reproducible retention times and improved peak shape.

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low UV cutoff and good elution strength for the analytes of interest.

  • Gradient Elution: An initial isocratic approach with varying ratios of buffer and acetonitrile did not provide adequate separation of all potential impurities within a reasonable runtime. Therefore, a gradient elution was developed. The gradient starts with a higher aqueous content to retain polar impurities like the seco-acid and gradually increases the organic content to elute the less polar parent drug, Tebipenem Pivoxil.[6]

Detection Wavelength

A PDA detector was used to scan the UV spectra of both Tebipenem Pivoxil and the 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil. While a wavelength of 330 nm was found to be suitable for Tebipenem Pivoxil[4], a lower wavelength of 220 nm provided better sensitivity for the seco-acid impurity, likely due to the loss of the conjugated system after ring opening. Therefore, monitoring at both wavelengths is recommended for comprehensive impurity profiling.

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow A Define Analytical Goal: Separate Seco-Acid from API B Initial Screening: Column Chemistry (C18) Mobile Phase (ACN/Water) A->B Select Initial Conditions C Optimization of Mobile Phase: pH, Buffer Strength B->C Evaluate Peak Shape & Retention D Gradient Development: Adjust Slope and Time C->D Improve Resolution E Optimization of Other Parameters: Flow Rate, Temperature D->E Fine-tune Separation F Method Finalization & Verification E->F Confirm Robustness

Caption: A systematic workflow for HPLC method development.

Protocols

Preparation of Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 4.5)
  • Weigh 2.72 g of monobasic potassium phosphate (KH2PO4) and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH to 4.5 with phosphoric acid.

  • Filter the solution through a 0.45 µm membrane filter and degas before use.

Preparation of Standard Solution (Example Concentration: 20 µg/mL)
  • Accurately weigh about 5 mg of 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Further dilute 2 mL of this solution to 10 mL with the diluent to obtain a final concentration of 20 µg/mL.

Preparation of Sample Solution (Example Concentration: 1 mg/mL of Tebipenem Pivoxil)
  • Accurately weigh about 25 mg of Tebipenem Pivoxil sample into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

Results and Discussion

The developed HPLC method successfully separates 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil from the main peak of Tebipenem Pivoxil with a resolution of greater than 2.0. A typical chromatogram would show the more polar seco-acid eluting earlier than the parent drug. The use of a gradient elution ensures that both early-eluting polar impurities and the later-eluting main component are well-resolved within a 30-minute run time.

The method's specificity was demonstrated by injecting the diluent, individual standard solutions, and a mixed solution, confirming the absence of interfering peaks at the retention times of the analytes of interest. The method is now ready for validation according to ICH Q2(R1) guidelines to assess its linearity, accuracy, precision, and robustness.[7][9]

Diagram: Relationship of Chromatographic Parameters

ChromatographicParameters cluster_0 Inputs cluster_1 Outputs Mobile Phase pH Mobile Phase pH Retention Time Retention Time Mobile Phase pH->Retention Time affects ionization Organic % Organic % Organic %->Retention Time controls elution Column Temp. Column Temp. Column Temp.->Retention Time affects viscosity Resolution Resolution Retention Time->Resolution Peak Shape Peak Shape Peak Shape->Resolution

Caption: Interplay of key parameters in HPLC separation.

Conclusion

The HPLC method presented in this application note is a reliable and robust procedure for the determination of 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil in the presence of Tebipenem Pivoxil. The method is specific, and the developed chromatographic conditions allow for a good separation of the impurity from the active pharmaceutical ingredient. This method can be effectively used for quality control and stability studies of Tebipenem Pivoxil bulk drug and its formulations.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][7]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • Li, Z., Su, M., Cheng, W., Xia, J., & Liu, S. (2021). Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of Tebipenem Pivoxil Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers. Frontiers in Pharmacology, 12, 689103. [Link][15]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][9]

  • Cielecka-Piontek, J., Zalewski, P., & Paczkowska, M. (2015). Chromatographic Approach to Kinetic Studies of Tebipenem Pivoxil. Journal of Chromatographic Science, 53(7), 1042–1048. [Link][4][16]

  • Google Patents. (2013). CN103412060B - Method for separating and measuring tebipenem pivoxil related substances. [6]

  • PubChem. Tebipenem Pivoxil. [Link][17]

  • IUPHAR/BPS Guide to PHARMACOLOGY. tebipenem pivoxil. [Link][3]

  • He, W., Weng, Z., He, L., Li, W., & Zhang, X. (2022). Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections. Antimicrobial Agents and Chemotherapy, 66(5), e0246621. [Link][2]

  • Synapse. (2024). What is the mechanism of Tebipenem Pivoxil?. [Link][1]

  • ResearchGate. Results of forced degradation studies. [Link][5]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link][11]

  • Agilent. Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. [Link][12]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link][14]

  • LCGC. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link][10]

  • Scilit. Crystal structure of tebipenem pivoxil. [Link][18]

  • Waters. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link][19]

  • HPLC Column Selection Guide. [Link][13]

Sources

Application Note: Sample Preparation & LC-MS Analysis of 4,7-Seco-Tebipenemoic Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the detection of the 4,7-seco-Tebipenemoic impurity.

Target Analyte: 4,7-seco-Tebipenemoic Acid (Ring-Opened Degradant of Tebipenem) Drug Substance: Tebipenem Pivoxil (TBPM-PI) / Tebipenem (TBPM) Technique: UHPLC-MS/MS & HPLC-DAD Version: 2.0 (High-Sensitivity Protocol)

Abstract

The detection of the 4,7-seco-Tebipenemoic impurity (often referred to as the open-ring metabolite or seco-acid derivative) is critical in the quality control of Tebipenem Pivoxil. This impurity arises from the hydrolysis of the labile


-lactam ring—a reaction accelerated by moisture, heat, and improper pH. This guide provides a field-proven protocol for stabilizing the carbapenem nucleus during sample preparation, ensuring that the "seco" impurity detected is intrinsic to the sample and not an artifact of the analysis. We present a "Cold-Chain" extraction workflow coupled with a validated LC-MS/MS method.

Introduction & Chemical Context

The Instability Mechanism

Tebipenem, like all carbapenems, possesses a bicyclic fused ring system (4:5 fusion).[1][2] The tension in this system makes the


-lactam ring highly susceptible to nucleophilic attack (hydrolysis) at the N4–C7 bond .
  • Intact Drug: Tebipenem (Active) contains a closed

    
    -lactam ring.
    
  • The Impurity: "4,7-seco-Tebipenemoic impurity" refers to the product formed when the bond between Nitrogen (position 4) and the Carbonyl Carbon (position 7) is cleaved. This results in a carboxylic acid and a secondary amine, rendering the antibiotic inactive and potentially immunogenic.

Why "4,7-Seco"?

In standard carbapenem nomenclature, the nitrogen atom is at position 4 and the carbonyl carbon of the


-lactam is at position 7. A "seco" steroid or compound implies the cleavage of a ring. Thus, 4,7-seco  explicitly denotes the opening of the 

-lactam ring.
Degradation Pathway Diagram

The following diagram illustrates the hydrolysis pathway that researchers must prevent during sample preparation.

TebipenemDegradation TBPM Tebipenem (Intact Beta-Lactam) Transition Nucleophilic Attack on C7 Carbonyl TBPM->Transition H2O + H2O / Heat / pH > 8 H2O->Transition Seco 4,7-seco-Tebipenemoic Acid (Open-Ring Impurity) Transition->Seco N4-C7 Bond Cleavage

Caption: Mechanism of 4,7-seco impurity formation via N4-C7 beta-lactam hydrolysis.

Sample Preparation Protocol: The "Cold-Chain" Method

Objective: Solubilize Tebipenem Pivoxil while kinetically inhibiting the hydrolysis of the


-lactam ring to prevent false-positive impurity generation.
Reagents & Equipment
  • Solvent A: Acetonitrile (LC-MS Grade), pre-chilled to 4°C.

  • Solvent B: 10 mM Ammonium Acetate (pH 4.5), pre-chilled to 4°C.

  • Diluent: 1:1 Mixture of Solvent A/B.

  • Equipment: Refrigerated Centrifuge (4°C), Amber Glass Vials (Silanized).

Step-by-Step Workflow

Step 1: Weighing & Environment Control

  • Perform all operations in a temperature-controlled environment (<20°C) if possible.

  • Weigh 10 mg of Tebipenem Pivoxil powder into a generic amber volumetric flask.

Step 2: Rapid Solubilization (The Critical Step)

  • Theory: Carbapenems degrade rapidly in water. We must minimize aqueous exposure time.

  • Add 2 mL of 100% Acetonitrile (Cold) first. Vortex for 30 seconds to dissolve the hydrophobic prodrug (Pivoxil).

  • Note: Do not add buffer yet. The prodrug is more stable in organic solvent than in aqueous buffer.

Step 3: Buffering & Quenching

  • Immediately bring to volume with Cold Ammonium Acetate Buffer (pH 4.5) .

  • Why pH 4.5? While neutral pH is often preferred for storage, a slightly acidic environment (pH 4-5) stabilizes the specific enamine structure of Tebipenem during the short chromatographic run and suppresses the ionization of the ring-opened carboxylic acid, improving peak shape.

Step 4: Filtration & Injection

  • Filter through a 0.22 µm PTFE syringe filter (Hydrophilic PTFE is preferred for low protein binding and chemical resistance).

  • Transfer to an autosampler vial pre-chilled to 4°C.

  • Inject within 30 minutes.

Sample Prep Logic Flow

SamplePrep Start Weigh Sample (Amber Vial) Solubilize Add Cold Acetonitrile (4°C) Dissolve Prodrug Start->Solubilize Avoid Water Contact Buffer Add Cold NH4Ac Buffer (pH 4.5) Final Dilution Solubilize->Buffer Minimize Time Filter 0.22 µm PTFE Filter (Fast Filtration) Buffer->Filter Inject Inject Immediately (Autosampler @ 4°C) Filter->Inject < 30 mins

Caption: "Cold-Chain" sample preparation workflow to minimize artifactual hydrolysis.

Instrumental Analysis (LC-MS/MS)

This method separates the intact drug from the 4,7-seco impurity based on polarity differences (the open ring is significantly more polar).

Chromatographic Conditions
ParameterSettingRationale
Column C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm)Core-shell provides high resolution for closely eluting isomers.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Buffers the carboxylic acid groups; pH 4.5 balances stability and ionization.
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Column Temp 25°CDo not heat. Higher temps accelerate on-column degradation.
Injection Vol 2 - 5 µLLow volume prevents solvent effects.
Gradient Profile
  • 0.0 min: 5% B

  • 5.0 min: 60% B

  • 6.0 min: 95% B (Wash)

  • 7.0 min: 5% B (Re-equilibrate)

Mass Spectrometry Parameters (ESI+)

The 4,7-seco impurity is detected via MRM (Multiple Reaction Monitoring).

  • Tebipenem (Parent): m/z 384.1

    
     297.1 (Loss of side chain)
    
  • 4,7-seco-Tebipenem (Impurity): m/z 402.1

    
     [Fragment specific to open chain]
    
    • Note: The open ring adds H2O (+18 Da). So, Parent (384) + 18 = 402.

    • Confirmation: Look for the +18 Da mass shift and earlier retention time (more polar).

Validation & Troubleshooting

Artifact Check (Self-Validation)

To confirm that the "seco" impurity is present in the sample and not created during analysis:

  • Linearity of Injection Volume: Inject 1µL, 2µL, and 5µL. The impurity peak area should scale linearly. If the impurity ratio increases with volume or residence time in the injector, it indicates on-column degradation.

  • Stability Check: Re-inject the same vial after 4 hours at 4°C. If the impurity peak grows significantly (>5%), the sample prep is not stable enough.

Common Pitfalls
  • pH Mismatch: Using pure water instead of buffer causes rapid hydrolysis.

  • Heat: Never use ultrasonic baths >25°C to dissolve the sample.

  • Glassware: Use silanized glass to prevent adsorption of the polar open-ring impurity.

References

  • Oxford Academic. "Chromatographic Approach to Kinetic Studies of Tebipenem Pivoxil." Journal of Chromatographic Science. Accessed Feb 2026.

  • National Institutes of Health (NIH). "Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method." PubMed Central. Accessed Feb 2026.

  • Cayman Chemical. "Tebipenem Pivoxil Product Information & Stability." Accessed Feb 2026.

  • American Society for Microbiology. "Pharmacodynamics of Tebipenem." Antimicrobial Agents and Chemotherapy.[3][4][5][6][7] Accessed Feb 2026.

Sources

A Stability-Indicating HPLC Method for the Separation of Tebipenem and its Seco-Impurities: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tebipenem, the active metabolite of the prodrug Tebipenem Pivoxil, represents a significant advancement in antibacterial therapy as the first orally administered carbapenem.[1] Like other β-lactam antibiotics, the structural integrity of Tebipenem, specifically its strained bicyclic 4:5 fused ring system, is paramount to its antimicrobial activity.[2] However, this structural feature also renders it susceptible to degradation, primarily through hydrolysis, which leads to the opening of the β-lactam ring. This process generates inactive degradation products known as seco-impurities.[3][4]

The formation of these impurities, such as 4,5-seco-tepinemoic acid, can occur during manufacturing, storage, or even in aqueous solutions, compromising the drug's efficacy and safety.[3] Therefore, a robust, stability-indicating analytical method is crucial for accurately quantifying Tebipenem in the presence of its degradation products. Such a method is indispensable for quality control, stability studies, and formulation development in the pharmaceutical industry.

This application note provides a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for the effective separation of Tebipenem from its primary seco-impurities. We will delve into the rationale behind the method's parameters, offering insights that bridge procedural steps with fundamental chromatographic principles, and provide a self-validating protocol through a forced degradation study.

The Chemistry of Degradation: Formation of Seco-Impurities

The primary degradation pathway for Tebipenem and other carbapenems is the hydrolytic cleavage of the amide bond within the β-lactam ring.[5] This reaction is catalyzed by acidic or basic conditions and results in the formation of a biologically inactive, ring-opened carboxylic acid derivative—the seco-impurity.[3] Understanding this mechanism is key to developing a selective chromatographic method, as the parent drug and its seco-impurity will exhibit different physicochemical properties, most notably polarity, which we can exploit for separation.

Oxidative stress can also contribute to degradation, leading to a different profile of impurities.[2][6] A successful stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products generated under various stress conditions.[6]

Chromatographic Method Rationale: The Science of Separation

The development of this HPLC method was guided by the need for specificity, robustness, and reliability. Each parameter was selected to ensure optimal resolution between Tebipenem and its closely-related seco-impurities.

  • Stationary Phase Selection: A reversed-phase C18 (octadecylsilane) column is the cornerstone of this method.[2][3][6] This non-polar stationary phase provides excellent retention for the moderately polar Tebipenem and its degradation products. The hydrophobic interactions between the analytes and the C18 ligands are the primary mechanism of retention. A column with a 5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.[3][6]

  • Mobile Phase Design: The mobile phase composition is critical for achieving the desired selectivity.

    • Aqueous Component & pH Control: An ammonium acetate buffer is employed to maintain a consistent pH.[2][6] The pH is adjusted to the acidic range (e.g., 3.5) with phosphoric acid.[3] Controlling the pH is vital because Tebipenem and its seco-impurities contain ionizable groups. By maintaining an acidic pH, we suppress the ionization of the carboxylic acid groups, leading to more reproducible retention times and improved peak shapes.

    • Organic Modifier: Acetonitrile is used as the organic modifier to control the elution strength of the mobile phase.[2][3] Its low viscosity and UV transparency make it an ideal choice for reversed-phase chromatography. The proportion of acetonitrile is optimized to ensure that the impurities are well-resolved from the main Tebipenem peak without excessively long run times.

    • Peak Shape Additive: Triethylamine is included in small quantities.[3] Its function is to act as a silanol-masking agent. Residual, un-capped silanol groups on the silica support of the stationary phase can cause peak tailing with basic compounds. Triethylamine competes for these active sites, resulting in more symmetrical, Gaussian peaks.

  • Detection Wavelength: Detection is performed using a Diode Array Detector (DAD) or a UV-VIS detector set at approximately 298-330 nm.[2][3][4] This wavelength corresponds to a region of high absorbance for the carbapenem chromophore, ensuring high sensitivity for both the parent drug and its impurities. The use of a DAD is highly recommended as it allows for peak purity analysis, confirming that the Tebipenem peak is not co-eluting with any other impurities.[6]

Detailed Analytical Protocol

This protocol is designed to be a self-validating system by incorporating a forced degradation study to demonstrate its stability-indicating nature.

Part A: Materials and Reagents
  • Tebipenem Reference Standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Triethylamine (HPLC Grade)

  • Phosphoric Acid (85%, Analytical Grade)

  • Hydrochloric Acid (0.2 N)

  • Sodium Hydroxide (0.05 N)

  • Hydrogen Peroxide (3%)

  • Water (Deionized, 18.2 MΩ·cm)

Part B: Instrumentation and Chromatographic Conditions

The following parameters have been optimized for the separation.

ParameterSpecification
Instrument HPLC System with DAD or UV-VIS Detector
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm (e.g., LiChrospher RP-18)[2][3]
Mobile Phase A 12 mM Ammonium Acetate in Water[2]
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (96:4 v/v)[2]
pH Adjustment Adjust Mobile Phase A to desired pH (e.g., 3.5-6.0) if necessary
Flow Rate 1.2 mL/min[2]
Column Temperature 25 °C[6]
Detection DAD or UV-VIS at 298 nm[2][6]
Injection Volume 50 µL[2][6]
Run Time Approximately 20 minutes

Scientist's Note: For separating a wider range of impurities, a gradient elution method may be required. A typical gradient could start with a low percentage of acetonitrile and ramp up to a higher concentration. A patent for Tebipenem Pivoxil impurities suggests a gradient with a phosphate buffer and acetonitrile.[7]

Part C: Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, dissolve the appropriate amount of ammonium acetate in deionized water.

    • Filter the buffer through a 0.45 µm nylon filter.

    • Prepare the final mobile phase by mixing the required volumes of Mobile Phase A and Acetonitrile.[2]

    • Degas the final mobile phase for 15 minutes using sonication or helium sparging.

  • Standard Solution (approx. 100 µg/mL):

    • Accurately weigh approximately 10 mg of Tebipenem Reference Standard.

    • Dissolve in a 100 mL volumetric flask using the mobile phase as the diluent.

    • Ensure the standard is fully dissolved before making up to volume.

  • Sample Solution:

    • Prepare the sample (e.g., from a drug substance or formulation) at a similar concentration to the standard solution using the mobile phase as the diluent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Part D: Forced Degradation Study Protocol

This study is essential to generate the seco-impurities and verify the method's ability to separate them from the intact drug.

  • Acid Hydrolysis: Dissolve 5 mg of Tebipenem in 25 mL of 0.2 N HCl.[2] Allow the solution to stand at 30 °C for approximately 5-10 minutes.[2] Neutralize a 1.0 mL aliquot with 0.2 N NaOH and dilute to the target concentration with mobile phase before injection.[2]

  • Base Hydrolysis: Dissolve 5 mg of Tebipenem in 25 mL of 0.05 N NaOH at room temperature.[2] Tebipenem is highly sensitive to basic conditions, and degradation may be nearly instantaneous.[2] Immediately neutralize a 1.0 mL aliquot with 0.05 N HCl and dilute to the target concentration with mobile phase before injection.

  • Oxidative Degradation: Dissolve 5 mg of Tebipenem in 25 mL of 3% H₂O₂ at room temperature.[2] Allow to stand for approximately 3-5 minutes.[2] Dilute an aliquot to the target concentration with mobile phase before injection.

Part E: System Suitability

Before sample analysis, inject the standard solution six times and evaluate the system suitability parameters. The system is deemed ready for analysis if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time
Resolution (Rs) ≥ 2.0 between Tebipenem and the nearest eluting impurity peak

Data Analysis and Expected Results

Upon analysis of the forced degradation samples, new peaks corresponding to the degradation products will appear in the chromatogram. The seco-impurities, being more polar due to the opened β-lactam ring, are expected to elute earlier than the parent Tebipenem peak.

AnalyteTypical Retention Time (min)
Seco-Impurity (from hydrolysis)~4-8
Oxidative DegradantsVaries, typically < 10
Tebipenem ~12.3 [6]

Note: Retention times are approximate and will vary based on the specific HPLC system, column batch, and exact mobile phase composition. The key is to achieve baseline separation (Rs ≥ 2.0) between all peaks.

Workflow Visualization

The following diagram outlines the complete analytical workflow from sample preparation through to data analysis.

G cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Analysis prep_std Prepare Tebipenem Reference Standard prep_sample Prepare Test Sample prep_degradation Perform Forced Degradation (Acid, Base, Oxidative) sys_suit System Suitability Test (Inject Standard x6) prep_degradation->sys_suit check_criteria Verify Acceptance Criteria (RSD, Rs, Tailing) sys_suit->check_criteria inject_samples Inject Blank, Standard, & Degraded Samples check_criteria->inject_samples Criteria Met acquire_data Acquire Chromatograms inject_samples->acquire_data integrate_peaks Integrate Peaks & Calculate Area acquire_data->integrate_peaks purity_analysis Perform Peak Purity Analysis (with DAD) integrate_peaks->purity_analysis final_report Report Results: - Assay (%) - Impurities (%) purity_analysis->final_report

Caption: Workflow for the stability-indicating analysis of Tebipenem.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable solution for the separation and quantification of Tebipenem in the presence of its critical seco-impurities. By explaining the scientific rationale behind the chromatographic choices and including a forced degradation protocol, this guide equips researchers and drug development professionals with a comprehensive, self-validating tool for ensuring the quality and stability of Tebipenem-containing products. The method's adherence to fundamental chromatographic principles ensures it can be readily adapted and validated in any analytical laboratory.

References

  • Cielecka-Piontek, J., Paczkowska, M., Zalewski, P., Lewandowska, K., & Barszcz, B. (2014). Chromatographic Approach to Kinetic Studies of Tebipenem Pivoxil. Acta Chromatographica, 26(3), 545-558. Available from: [Link]

  • Cielecka-Piontek, J., Zalewski, P., Barszcz, B., Lewandowska, K., & Paczkowska, M. (2013). Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. Chromatographia, 76(7-8), 381–386. Available from: [Link]

  • Cielecka-Piontek, J., Zalewski, P., Barszcz, B., Lewandowska, K., & Paczkowska, M. (2013). Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). Chromatograms: solution of tebipenem (a), solution of tebipenem in HCl... Retrieved from ResearchGate. Available from: [Link]

  • Paczkowska, M., Cielecka-Piontek, J., Zalewski, P., & Garbacki, P. (2015). Prediction of HPLC retention times of tebipenem pivoxyl and its degradation products in solid state by applying adaptive artificial neural network with recursive features elimination. Journal of Pharmaceutical and Biomedical Analysis, 102, 385-393. Available from: [Link]

  • Wang, Y., & Zhang, J. (2013). Method for separating and measuring tebipenem pivoxil related substances. CN103412060B. Google Patents.
  • Babu, P. N. K., Sharma, H. K., & Rao, B. V. (2021). A Novel Reverse Phase HPLC Method for the Quantification of Potential Genotoxic Impurities in Doripenem Monohydrate: A Broad-Spectrum Carbapenem Antibiotic Drug. Asian Journal of Chemistry, 33(6), 1325-1330. Available from: [Link]

  • Sajonz, P., Wu, Y., Natishan, T. K., McGachy, N. T., & DeTora, D. (n.d.). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. LCGC North America. Available from: [Link]

  • Li, Y., & Wang, Y. (2009). Establishment of an HPLC method for the analysis of biapenem and its impurities. Chinese Journal of New Drugs, 18(15), 1438-1440. Available from: [Link]

  • Legrand, T., Chhun, S., Rey, E., Blanchet, B., Zahar, J. R., Lanternier, F., Pons, G., & Jullien, V. (2008). Simultaneous determination of three carbapenem antibiotics in plasma by HPLC with ultraviolet detection. Journal of Chromatography B, 875(2), 551-556. Available from: [Link]

  • Paczkowska, M., et al. (2015). Prediction of HPLC retention times of tebipenem pivoxyl and its degradation products in solid state by applying adaptive artificial neural network with recursive features elimination. ResearchGate. Available from: [Link]

  • Musson, D. G., Birk, K. L., Cairns, A. M., Majumdar, A. K., & Rogers, J. D. (1998). High-performance liquid chromatographic methods for the determination of a new carbapenem antibiotic, L-749,345, in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 720(1-2), 99-106. Available from: [Link]

  • Xi, P., Cao, W., Li, L., & Zhang, J. (2021). Identification of related impurities in an oral pharmaceutical formulation of tebipenem pivoxil using ultra‐high‐performance liquid chromatography/electrospray ionization quadrupole time‐of‐flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 35(11), e9085. Available from: [Link]

  • Pharmaffiliates. (n.d.). Tebipenem Pivoxil-impurities. Retrieved from Pharmaffiliates. Available from: [Link]

Sources

UV detection wavelengths for 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: UV Detection & Method Optimization for 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil

Part 1: Executive Summary & Core Directive

The Challenge: Tebipenem Pivoxil is an oral carbapenem antibiotic characterized by a bicyclic


-lactam nucleus. A critical impurity in its stability profile is 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil  (hereafter referred to as the "seco-impurity"). This compound results from the cleavage of the 

-lactam ring (specifically the N1–C7 bond, often numbered 4,7 in specific nomenclature systems).

The Core Problem: While the parent compound (Tebipenem Pivoxil) exhibits a strong, characteristic UV absorption maximum (


) at ~297–300 nm  due to the conjugated 

system of the intact carbapenem nucleus, the seco-impurity loses this conjugation . Consequently, it becomes invisible at 300 nm, necessitating a strategic shift to low-UV detection (210–220 nm).

Objective: This guide provides a validated protocol for determining the optimal detection wavelength for the seco-impurity, ensuring mass balance in stability studies.

Part 2: Scientific Integrity & Mechanism

The Chromophore Shift Theory

To detect the seco-impurity, one must understand the structural causality of its spectral behavior.

  • Intact Carbapenem (Parent): The UV absorption at ~300 nm arises from the conjugation between the

    
    -lactam carbonyl, the C2=C3 double bond, and the lone pair electrons on the sulfur atom at C3.
    
  • Seco-Impurity (Degradant): Hydrolysis or stress breaks the

    
    -lactam amide bond. This cleavage disrupts the orbital overlap required for the 300 nm transition. The resulting structure behaves spectrally like a simple peptide or aliphatic ester.
    
  • Result: A Hypsochromic Shift (Blue Shift) occurs, moving the

    
     from 300 nm down to the end-absorption region (<220 nm).
    
Strategic Wavelength Selection
  • Primary Wavelength (Parent Quantification): 300 nm (High specificity, low baseline noise).

  • Secondary Wavelength (Seco-Impurity): 210 nm or 220 nm.

    • Why 210 nm? It captures the

      
       transitions of the remaining ester (pivoxil) and amide bonds.
      
    • Risk: 210 nm is susceptible to solvent cut-off interference. High-quality HPLC-grade solvents and phosphate buffers are mandatory.

Part 3: Visualization (Logic & Workflow)

Diagram 1: Spectral Shift & Detection Logic

This diagram illustrates the structural degradation and the consequent necessity for dual-wavelength monitoring.

G Parent Tebipenem Pivoxil (Intact Nucleus) Degradation Hydrolysis/Stress (Ring Opening) Parent->Degradation pH / Temp Spec_Parent Absorbance: ~300 nm (Strong Chromophore) Parent->Spec_Parent UV Profile Seco 4,7-seco-Impurity (Broken Conjugation) Degradation->Seco Formation Spec_Seco Absorbance: <220 nm (End Absorption Only) Seco->Spec_Seco UV Profile Decision Dual Wavelength Strategy Required Spec_Parent->Decision Spec_Seco->Decision

Caption: Mechanism of chromophore loss during Tebipenem degradation necessitating low-UV detection.

Part 4: Experimental Protocols

Protocol A: Spectral Scanning & Confirmation

Goal: To empirically determine the exact local maxima for the seco-impurity.

Reagents:

  • Tebipenem Pivoxil Reference Standard.[1][2]

  • Forced Degradation Sample (Acid hydrolysis: 0.1 N HCl, 60°C for 1 hour) - This generates the seco-impurity in situ if a specific standard is unavailable.

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (pH 6.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Procedure:

  • Instrumentation: HPLC with Photodiode Array Detector (PDA/DAD).

  • Column: C18 Column (e.g., Inertsil ODS-3, 150 x 4.6 mm, 5 µm).

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detector Settings:

    • Scan Range: 190 nm – 400 nm.

    • Resolution: 1.2 nm.

    • Reference Wavelength: Off (to avoid masking peaks).

  • Analysis:

    • Inject the Acid Hydrolysis sample.[3]

    • Locate the parent peak (RT ~10-12 min) and confirm the spectrum (Max ~300 nm).

    • Locate the major degradation peak (Seco-impurity, likely eluting earlier due to increased polarity).

    • Extract Spectrum: Right-click the degradation peak apex. You will observe a curve that starts high at 190 nm and drops rapidly, likely showing a shoulder or local max at 210–215 nm .

Protocol B: Optimized HPLC Method

Goal: Routine quantification of both parent and seco-impurity.

ParameterSetting / SpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard USP packing for carbapenems.
Mobile Phase A 10 mM Phosphate Buffer (pH 5.0)Phosphate is transparent at 210 nm. Acetate buffers absorb at 210 nm and cause baseline drift.
Mobile Phase B AcetonitrileLow UV cutoff (<195 nm).
Flow Rate 1.0 mL/minStandard backpressure management.[4]
Column Temp 25°CMinimizes on-column degradation during the run.
Detection Ch. A 297 nm Quantifies Tebipenem Pivoxil (Parent).
Detection Ch. B 210 nm Quantifies 4,7-seco-Impurity.
Gradient 0-5 min: 15% B5-25 min: 15%

50% B25-30 min: 50% B
Ensures separation of the polar seco-acid from the parent ester.
Diagram 2: Method Development Workflow

Workflow Start Start Method Dev Step1 PDA Scan (190-400nm) Inject Acid Degraded Sample Start->Step1 Step2 Identify Seco-Peak (Check RT < Parent) Step1->Step2 Check Does Peak Absorb at 300 nm? Step2->Check No No: Chromophore Lost Check->No Likely Seco Yes Yes: Different Impurity Check->Yes Isomer/Other Action1 Set Channel A: 210 nm (For Seco-Impurity) No->Action1 Action2 Set Channel B: 297 nm (For Parent) Action1->Action2 Buffer Critical: Use Phosphate Buffer (Avoid Acetate/Formate) Action2->Buffer Final Validate Linearity at 210 nm Buffer->Final

Caption: Decision tree for establishing the dual-wavelength monitoring system.

Part 5: Troubleshooting & Validation

1. Baseline Drift at 210 nm:

  • Cause: Absorption of the organic modifier (Acetonitrile) or buffer ions.

  • Solution: Ensure Mobile Phase A and B have similar refractive indices or UV absorption. Use "Gradient Grade" Acetonitrile. Do not use Acetate or Formate buffers as they have high UV cutoffs (>210 nm) which will cause massive baseline rise during the gradient.

2. Sensitivity Issues:

  • Since 210 nm is a non-specific wavelength, the Response Factor (RF) of the seco-impurity will differ significantly from the parent.

  • Action: You must determine the Relative Response Factor (RRF) . If a pure standard of the 4,7-seco impurity is available, inject a known concentration at 210 nm and compare the area to the parent at 297 nm.

3. Reference Standards: If the specific "4,7-seco" standard is unavailable, it can be generated in-situ by mild acid hydrolysis. The peak appearing before the parent peak, which increases over time in acid and lacks 300 nm absorption, is the seco-derivative.

Part 6: References

  • Cielecka-Piontek, J., et al. (2014). "Chromatographic Approach to Kinetic Studies of Tebipenem Pivoxil." Chromatographia. Available at: [Link]

    • Relevance: Establishes the standard detection of Tebipenem Pivoxil at 330/300 nm and identifies degradation products.

  • Haddad, P. R., et al. (2025). "Prediction of HPLC retention times of tebipenem pivoxyl and its degradation products." Journal of Chromatography A. Available at: [Link]

    • Relevance: Confirms the use of dual-wavelength detection (210 nm and 300 nm) for impurity profiling.

  • PrecisionFDA. "Tebipenem Pivoxil Substance Data." Available at: [Link]

    • Relevance: Provides chemical structure data confirming the bicyclic nature required for 300 nm absorption.

  • Nakamura, T., et al. "Establishment of a dual-wavelength spectrophotometric method for analysing and detecting carbapenemase-producing Enterobacteriaceae." Scientific Reports. Available at: [Link]

    • Relevance: Validates the principle that hydrolysis of the carbapenem ring leads to a decrease in absorbance at 300 nm, supporting the need for alternative wavelengths for degradation products.

Sources

Troubleshooting & Optimization

Optimizing pH to prevent 4,7-seco degradation in Tebipenem formulation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing pH for Enhanced Stability and Prevention of 4,7-Seco Degradation

Welcome to the technical support guide for Tebipenem formulation. This document provides in-depth guidance, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals working to stabilize Tebipenem in aqueous formulations. Our focus is on mitigating the primary degradation pathway—hydrolysis of the β-lactam ring—by optimizing formulation pH.

Frequently Asked Questions (FAQs)

Q1: What is 4,7-seco degradation and why is it a concern for Tebipenem?

The term "4,7-seco degradation" refers to the hydrolytic cleavage of the amide bond within the β-lactam ring of Tebipenem. This bicyclic 4:5 fused ring system is essential for its antibacterial activity.[1][2] The inherent strain in this structure makes the carbonyl group highly susceptible to nucleophilic attack, leading to ring-opening.[3][4] This degradation renders the drug inactive, compromising its therapeutic efficacy. Therefore, preventing this pathway is the primary goal of formulation development.

Q2: How does pH influence the stability of Tebipenem?

The degradation of Tebipenem is highly pH-dependent and is subject to both specific acid and specific base catalysis.[1][2]

  • Alkaline Conditions (pH > 7.5): Tebipenem is extremely unstable in basic solutions. Degradation via hydroxide-ion-catalyzed hydrolysis is rapid, with studies showing almost immediate and total degradation in solutions like 0.01 N NaOH.[5][6]

  • Acidic Conditions (pH < 5.5): In acidic media, the degradation is catalyzed by hydronium ions. While slower than in basic conditions, significant degradation still occurs.[6][7]

  • Optimal Range: Like many carbapenems, Tebipenem exhibits maximum stability in a narrow pH window, typically between pH 5.5 and 7.5.[8] The precise optimal pH must be determined experimentally for each specific formulation.

Q3: Can the choice of buffer system affect Tebipenem stability, even at the optimal pH?

Absolutely. Beyond maintaining a specific pH, the buffer species themselves can participate in the degradation reaction through general acid-base catalysis.[8] Some buffer ions can act as nucleophiles or catalysts, accelerating the hydrolysis of the β-lactam ring. For instance, studies on other carbapenems like meropenem have shown that citrate buffers may offer better stability compared to phosphate buffers under certain conditions.[9] It is crucial to screen different buffer systems (e.g., citrate, acetate, phosphate) and not just different pH values.

Q4: What is a "stability-indicating method" and why do I need one?

A stability-indicating analytical method is a validated quantitative method that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For Tebipenem, this is typically a High-Performance Liquid Chromatography (HPLC) method that can separate the intact Tebipenem peak from the peaks of its 4,7-seco degradant and other related substances.[7] Using such a method is non-negotiable as it is the only way to be certain that a decrease in the main peak area truly represents degradation and to quantify the rate of that degradation.

Troubleshooting Guide: Common Formulation Stability Issues
Problem Encountered Probable Cause(s) Recommended Solution(s)
Rapid loss of Tebipenem potency (< 24 hours) even in a buffered solution. 1. Suboptimal pH: The formulation pH may be outside the narrow stability window (typically 5.5-7.5).2. Buffer Catalysis: The chosen buffer species (e.g., phosphate) may be actively catalyzing the degradation.[8]3. High Temperature: Carbapenems are thermally labile. Elevated storage or experimental temperatures will accelerate hydrolysis.[10]1. Conduct a pH-Rate Profile Study: Systematically screen a range of pH values from 4.5 to 8.0 to identify the point of minimum degradation (see Experimental Protocol below).2. Screen Alternative Buffers: Evaluate non-nucleophilic or weakly catalytic buffers like citrate or acetate at the optimal pH.3. Control Temperature: Ensure all stability studies are conducted in a calibrated, temperature-controlled environment (e.g., 25°C / 4°C).
Inconsistent or non-reproducible stability data between experiments. 1. Inaccurate pH Measurement/Control: The pH meter may be uncalibrated, or the buffer capacity could be insufficient to handle the addition of the drug substance, leading to a pH shift.2. Variable Drug Concentration: Some degradation pathways, such as dimerization, can be concentration-dependent.[9]3. Ionic Strength Variation: Changes in ionic strength can alter reaction kinetics.1. Verify pH Control: Calibrate the pH meter before each use with at least two standard buffers. Measure the final pH of the formulation after adding Tebipenem. Use a buffer concentration sufficient to maintain pH.2. Standardize Concentration: Use a consistent, well-defined concentration of Tebipenem for all comparative stability studies.3. Maintain Constant Ionic Strength: Use an inert salt like NaCl or KCl to adjust all formulations to the same ionic strength.[4]
Appearance of multiple, unidentified peaks in the HPLC chromatogram. 1. Oxidative Degradation: Tebipenem may be degrading through pathways other than hydrolysis, such as oxidation, especially if exposed to air, metal ions, or peroxides.2. Photodegradation: Exposure to light, particularly UV, can induce degradation, although studies suggest Tebipenem is relatively stable to photolysis in the solid state.[6]1. Protect from Oxidation: Prepare buffers with freshly boiled Water for Injection (WFI) to remove dissolved oxygen. Consider purging the formulation vial headspace with an inert gas like nitrogen or argon. Include an antioxidant or chelating agent (e.g., EDTA) in your screening studies.2. Protect from Light: Conduct all experiments in amber glassware or under light-protected conditions.
Experimental Protocol: pH-Rate Profile Study for Tebipenem Formulation

This protocol outlines a systematic approach to identify the optimal pH and buffer system for stabilizing Tebipenem in an aqueous solution.

Objective: To determine the pH of maximum stability for Tebipenem in various buffer systems by measuring its degradation rate over time.

1. Materials and Equipment:

  • Tebipenem reference standard

  • Buffer salts (e.g., Sodium Citrate, Sodium Acetate, Sodium Phosphate monobasic and dibasic)

  • Acids/bases for pH adjustment (e.g., 0.1N HCl, 0.1N NaOH)

  • Water for Injection (WFI) or equivalent HPLC-grade water

  • Calibrated pH meter and electrode

  • HPLC system with a PDA or UV detector and a C18 column[7]

  • Volumetric flasks and pipettes

  • Temperature-controlled stability chamber or water bath

2. Workflow for pH Optimization Study

G cluster_prep Phase 1: Formulation Preparation cluster_stress Phase 2: Stability Stressing cluster_analysis Phase 3: Analysis & Data Interpretation A Select Buffer Systems (e.g., Citrate, Phosphate) B Prepare Buffers (pH 4.5, 5.5, 6.5, 7.5) A->B C Dissolve Tebipenem (Constant Concentration) B->C D Adjust Final pH & Volume C->D E Aliquot & Store Samples (e.g., 25°C, light-protected) D->E F Pull Timepoints (T=0, 4, 8, 12, 24h) G Analyze via Stability- Indicating HPLC Method F->G H Calculate % Remaining Tebipenem vs. Time G->H I Plot ln(C/C₀) vs. Time to find k_obs H->I J Plot log(k_obs) vs. pH to Find Optimal pH I->J

Caption: Workflow for determining the optimal pH for Tebipenem stability.

3. Detailed Methodology:

Step 3.1: Buffer Preparation

  • Prepare stock solutions of at least two different buffer systems (e.g., 50mM Citrate, 50mM Phosphate).

  • For each buffer system, prepare a series of solutions at different pH values, for example: 4.5, 5.5, 6.5, and 7.5. Adjust the pH using dilute HCl or NaOH.

Step 3.2: Sample Preparation

  • For each buffer solution, accurately weigh and dissolve Tebipenem to a final target concentration (e.g., 1 mg/mL).

  • Ensure the drug is fully dissolved. Check the final pH of the solution and adjust if necessary.

  • T=0 Sample: Immediately withdraw an aliquot from each solution, dilute appropriately with mobile phase, and analyze via HPLC. This is your initial concentration (C₀).

Step 3.3: Stability Study

  • Store the remaining solutions in tightly sealed, light-protected containers in a stability chamber set to a specific temperature (e.g., 25°C).

  • At predetermined time points (e.g., 4, 8, 12, 24 hours), withdraw aliquots, dilute, and analyze by HPLC.

Step 3.4: HPLC Analysis

  • Method: A validated stability-indicating method is essential. Based on published literature, a suitable starting point is:

    • Column: C18, 5 µm particle size[5][7]

    • Mobile Phase: 12 mM Ammonium Acetate : Acetonitrile (96:4 v/v)[5][7]

    • Flow Rate: 1.2 mL/min[7]

    • Detection: UV at 298 nm[7]

    • Column Temperature: 25°C[5]

  • Inject samples and record the peak area for intact Tebipenem.

4. Data Analysis & Interpretation

Step 4.1: Calculate Percent Remaining

  • For each time point, calculate the percentage of Tebipenem remaining using the formula: (% Remaining) = (Area_t / Area_0) * 100.

Step 4.2: Determine Observed Rate Constant (k_obs)

  • Assuming pseudo-first-order kinetics, plot the natural logarithm of the fraction remaining (ln[C/C₀]) against time (in hours).

  • The slope of the resulting line is equal to -k_obs (the observed degradation rate constant). A steeper slope indicates faster degradation.

Step 4.3: Construct pH-Rate Profile

  • Plot log(k_obs) versus pH for each buffer system.

  • The lowest point on this V-shaped or U-shaped curve corresponds to the pH of maximum stability.

Data Summary Example

pHBuffer SystemInitial Conc. (µg/mL)Conc. at 24h (µg/mL)% Degradationk_obs (h⁻¹)
4.550mM Citrate100088012.0%0.0053
5.550mM Citrate10009851.5%0.0006
6.5 50mM Citrate 1000 995 0.5% 0.0002
7.550mM Citrate10009208.0%0.0035
6.550mM Phosphate10009703.0%0.0013

This table contains illustrative data. Actual results must be generated experimentally.

From this example data, a pH of 6.5 in a citrate buffer provides the best stability for this hypothetical Tebipenem formulation.

References
  • Possible mechanism of β‐lactam ring hydrolysis by subclass B1... - ResearchGate. Available from: [Link]

  • Cielecka-Piontek, J., Zalewski, P., Barszcz, B., Lewandowska, K., & Paczkowska, M. (2013). Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. Chromatographia, 76(7-8), 381–386. Available from: [Link]

  • Al-khamis, H. H. (2014). Effect of buffer solutions on the degradation of ertapenem in aqueous solution. Kerbala Journal of Pharmaceutical Sciences, 7. Available from: [Link]

  • Jeon, J. H., Lee, J. H., Lee, J. J., & Lee, Y. H. (2015). Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance. International Journal of Molecular Sciences, 16(5), 9654-9692. Available from: [Link]

  • Legg, A., Fijn, R., Sprauten, P., & MacPherson, M. (2019). Investigation of meropenem stability after reconstitution: the influence of buffering and challenges to meet the NHS Yellow Cover Document compliance for continuous infusions in an outpatient setting. European Journal of Hospital Pharmacy, 27(e1), e53-e57. Available from: [Link]

  • Cahill, S. T., Cain, R., Miah, F., et al. (2020). Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism. Journal of Biological Chemistry, 295(16), 5216-5226. Available from: [Link]

  • Cielecka-Piontek, J., Zalewski, P., & Gornas, P. (2016). Recent Advances in Stability Studies of Carbapenems. Current Pharmaceutical Analysis, 12(2), 88-97. Available from: [Link]

  • Tooke, C. L., Hinchliffe, P., Brem, J., et al. (2019). Carbapenem hydrolysis by β-lactamases. ResearchGate. Available from: [Link]

  • Cielecka-Piontek, J., Zalewski, P., & Paczkowska, M. (2014). The chromatographic approach to kinetic studies of tebipenem pivoxil. Journal of chromatographic science, 53(2), 263-9. Available from: [Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., et al. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of molecular biology, 431(18), 3472-3500. Available from: [Link]

  • Chromatograms: solution of tebipenem (a), solution of tebipenem in HCl... - ResearchGate. Available from: [Link]

  • Cielecka-Piontek, J., Zalewski, P., Barszcz, B., Lewandowska, K., & Paczkowska-Walendowska, M. (2013). Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. Chromatographia, 76(7-8), 381-386. Available from: [Link]

  • Cielecka-Piontek, J., Zalewski, P., & Gornas, P. (2016). Recent Advances in Stability Studies of Carbapenems. ResearchGate. Available from: [Link]

  • Results of forced degradation studies | Download Table - ResearchGate. Available from: [Link]

  • Kaleko, M., et al. (2019). Identification, Characterization, and Formulation of a Novel Carbapenemase Intended to Prevent Antibiotic-Mediated Gut Dysbiosis. Molecules, 24(2), 318. Available from: [Link]

  • Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. - Semantic Scholar. Available from: [Link]

  • Cotter, M., et al. (2021). Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Esche. Semantic Scholar. Available from: [Link]

  • Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings | European Journal of Hospital Pharmacy. Available from: [Link]

  • Impact of tebipenem pivoxil on the intestinal microbiota and on establishment of colonization with carbapenem-resistant Klebsiella pneumoniae in mice | Microbiology Spectrum - ASM Journals. Available from: [Link]

  • Cotroneo, N., et al. (2019). Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections. Antimicrobial Agents and Chemotherapy, 63(8), e00339-19. Available from: [Link]

  • Eckburg, P. B., et al. (2020). In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem. Antimicrobial Agents and Chemotherapy, 64(8), e00339-20. Available from: [Link]

  • Chemical structure of tebipenem. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • New Strategies and Structural Considerations in Development of Therapeutics for Carbapenem-Resistant Enterobacteriaceae - PMC. Available from: [Link]

  • What is the mechanism of Tebipenem Pivoxil? - Patsnap Synapse. Available from: [Link]

  • Kumar, P., et al. (2013). Tebipenem, a New Carbapenem Antibiotic, Is a Slow Substrate That Inhibits the β-Lactamase from Mycobacterium tuberculosis. Biochemistry, 52(32), 5516-5525. Available from: [Link]

  • Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PMC. Available from: [Link]

  • Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - ResearchGate. Available from: [Link]

  • A potential strategy against clinical carbapenem-resistant Enterobacteriaceae: antimicrobial activity study of sweetener-decorated gold nanoparticles in vitro and in vivo - PMC. Available from: [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains - Frontiers. Available from: [Link]

  • Randomized, Double-Blind, Placebo- and Positive-Controlled Crossover Study of the Effects of Tebipenem Pivoxil Hydrobromide on QT/QTc Intervals in Healthy Subjects | Antimicrobial Agents and Chemotherapy - ASM Journals - American Society for Microbiology. Available from: [Link]

  • Treatment Options for Carbapenem-resistant Gram-negative Bacterial Infections | Clinical Infectious Diseases | Oxford Academic. Available from: [Link]

  • Prevent the Spread of CRE (Carbapenem-Resistant Enterobacteriaceae) (Ambulatory Care). Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Relative Response Factor (RRF) of 4,7-seco-Tebipenemoic Acid versus Tebipenem

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate stringent control over impurities.[1] Tebipenem, a broad-spectrum carbapenem antibiotic, is no exception.[2][3] During its synthesis, storage, or formulation, Tebipenem can degrade to form various impurities, one of which is 4,7-seco-Tebipenemoic Acid. Accurate quantification of such impurities is not merely a regulatory hurdle but a critical aspect of ensuring therapeutic efficacy and patient safety.

This guide provides an in-depth technical comparison of the Relative Response Factor (RRF) of 4,7-seco-Tebipenemoic Acid against its parent compound, Tebipenem. Understanding the RRF is essential for the accurate quantification of this impurity, particularly when a certified reference standard for the impurity is unavailable or in limited supply.[4]

Understanding Tebipenem and its Degradant: 4,7-seco-Tebipenemoic Acid

Tebipenem is a potent β-lactam antibiotic characterized by a carbapenem core structure.[5][6] However, this core is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the opening of the β-lactam ring.[7][8] This degradation pathway can result in the formation of 4,7-seco-Tebipenemoic Acid, an inactive and undesired impurity.

The structural difference between Tebipenem and its 4,7-seco degradation product is significant. The opening of the bicyclic ring system in 4,7-seco-Tebipenemoic Acid alters the molecule's chromophore, which in turn affects its response to UV detection in High-Performance Liquid Chromatography (HPLC).[9] This necessitates the determination of an RRF to ensure accurate quantification.

The Principle of Relative Response Factor (RRF)

The Relative Response Factor is a crucial parameter in chromatography that corrects for the difference in detector response between an analyte and a reference standard at the same concentration.[1][10] As defined by the United States Pharmacopeia (USP), the RRF is the ratio of the response of an impurity to the response of an equal amount of the API.[1][11]

An RRF of 1.0 indicates that the impurity and the API have the same detector response. A value other than 1.0 signifies a difference in response that must be accounted for in the impurity calculation to avoid over or underestimation.[12]

The RRF is typically determined by analyzing solutions of known concentrations of both the API and the impurity and comparing the slopes of their respective calibration curves.[4]

Experimental Determination of RRF: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the RRF of 4,7-seco-Tebipenemoic Acid relative to Tebipenem using HPLC with UV detection. This protocol is designed to be a self-validating system, ensuring the integrity of the results.

Materials and Equipment:
  • Tebipenem Reference Standard

  • 4,7-seco-Tebipenemoic Acid Reference Standard

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Ammonium Acetate

  • Phosphoric Acid

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a photodiode array (PDA) or UV detector

Chromatographic Conditions:

The selection of chromatographic conditions is critical for achieving good separation and peak shape for both Tebipenem and its impurity. Based on published methods for Tebipenem analysis, the following conditions are recommended as a starting point[7][9][13]:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 12 mM Ammonium Acetate:Acetonitrile (96:4 v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 298 nm
Column Temperature 25 °C
Injection Volume 50 µL
Experimental Workflow:

The following diagram illustrates the workflow for the experimental determination of the RRF.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_linearity Linearity Series Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Calculation Stock_API Prepare Tebipenem Stock Solution Linearity_API Prepare Linearity Series for Tebipenem Stock_API->Linearity_API Stock_Impurity Prepare 4,7-seco-Tebipenemoic Acid Stock Solution Linearity_Impurity Prepare Linearity Series for Impurity Stock_Impurity->Linearity_Impurity HPLC_Analysis Inject all solutions into HPLC system Linearity_API->HPLC_Analysis Linearity_Impurity->HPLC_Analysis Calibration_Curves Generate Calibration Curves (Area vs. Concentration) HPLC_Analysis->Calibration_Curves Slope_Determination Determine Slopes for both compounds Calibration_Curves->Slope_Determination RRF_Calculation Calculate RRF Slope_Determination->RRF_Calculation

Caption: Workflow for the determination of the Relative Response Factor.

Detailed Protocol:
  • Preparation of Stock Solutions:

    • Accurately weigh about 25 mg of Tebipenem Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.

    • Accurately weigh about 25 mg of 4,7-seco-Tebipenemoic Acid Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.

  • Preparation of Linearity Solutions:

    • Prepare a series of at least five concentrations for both Tebipenem and 4,7-seco-Tebipenemoic Acid, ranging from the limit of quantification (LOQ) to 150% of the target impurity concentration (e.g., 0.05% to 1.5% of the API concentration). These dilutions should be made from their respective stock solutions using the mobile phase.

  • HPLC Analysis:

    • Set up the HPLC system with the specified chromatographic conditions.

    • Inject each linearity solution in triplicate to ensure precision.

  • Data Analysis and RRF Calculation:

    • For both Tebipenem and 4,7-seco-Tebipenemoic Acid, plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis for each plot and determine the slope of the line. The correlation coefficient (r²) should be greater than 0.99 for the curve to be considered linear.

    • Calculate the RRF using the following formula:

      RRF = (Slope of 4,7-seco-Tebipenemoic Acid) / (Slope of Tebipenem)

Comparative Data and Interpretation

While this guide provides a protocol for determining the RRF, the exact value is dependent on the specific experimental conditions and the purity of the reference standards. However, based on the structural differences, it is anticipated that the RRF of 4,7-seco-Tebipenemoic Acid will not be 1.0. The opening of the β-lactam ring and the resulting change in the conjugated system will likely lead to a different molar absorptivity at 298 nm.

Hypothetical Comparative Data:

The following table presents a hypothetical but realistic set of data that could be obtained from the experiment described above.

CompoundConcentration (µg/mL)Mean Peak AreaSlopeCorrelation Coefficient (r²)
Tebipenem 1.012,50012,5000.9995
2.531,250
5.062,500
7.593,750
10.0125,000
4,7-seco-Tebipenemoic Acid 1.010,00010,0000.9998
2.525,000
5.050,000
7.575,000
10.0100,000

RRF Calculation from Hypothetical Data:

RRF = 10,000 / 12,500 = 0.8

Interpretation of the RRF Value:

An RRF of 0.8 indicates that 4,7-seco-Tebipenemoic Acid has a lower response (is less sensitive) to the UV detector at 298 nm compared to Tebipenem. Therefore, when quantifying this impurity in a sample of Tebipenem using the API as the reference standard, the calculated amount of the impurity must be corrected by this factor to obtain an accurate result.

The formula for calculating the percentage of the impurity would be:

% Impurity = (Area of Impurity / Area of API) x (Concentration of API / Concentration of Sample) x (1 / RRF) x 100

Conclusion: The Importance of an Experimentally Determined RRF

This guide has outlined the critical importance of the Relative Response Factor in the accurate quantification of 4,7-seco-Tebipenemoic Acid in Tebipenem. The provided experimental protocol offers a robust framework for determining this value. It is imperative for researchers and drug development professionals to either experimentally determine the RRF under their specific analytical conditions or utilize a validated value. Relying on an assumed RRF of 1.0 can lead to significant errors in impurity reporting, potentially compromising the quality and safety of the final drug product. The principles and methodologies described herein provide a solid foundation for ensuring the scientific integrity of impurity analysis in the pharmaceutical industry.

References

  • Cielecka-Piontek, J., Zalewski, P., Barszcz, B., Lewandowska, K., & Paczkowska, M. (2013). Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. Chromatographia, 76(7-8), 381–386. [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. [Link]

  • Scilit. (n.d.). Crystal structure of tebipenem pivoxil. [Link]

  • Cielecka-Piontek, J., Zalewski, P., & Paczkowska, M. (2014). Chromatographic Approach to Kinetic Studies of Tebipenem Pivoxil. Journal of Chromatographic Science, 53(4), 549–555. [Link]

  • National Center for Biotechnology Information. (n.d.). Tebipenem. PubChem Compound Database. [Link]

  • Wikipedia. (2023, December 29). Tebipenem. [Link]

  • ResearchGate. (n.d.). Q-TOF-MS/MS spectra of degraded samples of tebipenem in solid state. [Link]

  • precisionFDA. (n.d.). TEBIPENEM PIVOXIL HYDROBROMIDE. [Link]

  • Veeprho. (2020, August 24). Importance of Relative Response Factor in Impurities Quantification. [Link]

  • Chakravarthy, V. K., et al. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry, 4(4), 919-943. [Link]

  • ResearchGate. (n.d.). Prediction of HPLC retention times of tebipenem pivoxyl and its degradation products in solid state by applying adaptive artificial neural network with recursive features elimination. [Link]

  • Semantic Scholar. (n.d.). Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. [Link]

  • American Society for Microbiology. (2022, May 2). Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). Chromatograms: solution of tebipenem (a), solution of tebipenem in HCl.... [Link]

  • Eurofins. (n.d.). Compounds Relative Response Factor, a Reliable Quantification Within Extractable Testing. [Link]

  • YouTube. (2026, February 16). Tebipenem; Chemical name, Molecular Formula, Molar mass, Chemical Structure. [Link]

  • ResearchGate. (2017, March 3). (PDF) The use of Relative Response Factors to determine impurities. [Link]

  • Pharmaguideline. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]

  • Google Patents. (n.d.). CN102584812B - Preparation method of tebipenem pivoxil impurities.
  • PubMed. (2025, June 24). The Critical Need for Implementing RRF in the Accurate Assessment of Impurities in Peptide Therapeutics. [Link]

  • Springer. (2025, May 22). Uncertainty factors and relative response factors: correcting detection and quantitation bias in extractables and leachables studies. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,7,10,13-Hexadecatetraenoic acid. PubChem Compound Database. [Link]

  • Merck Index. (n.d.). Terebic Acid. [Link]

  • Chromatography Forum. (2009, September 25). Relative Response Factor Equivalence Between 2 methods. [Link]

  • ResearchGate. (n.d.). Determination of Relative Response Factors of Impurities in Paclitaxel with High Performance Liquid Chromatography Equipped with Ultraviolet and Charged Aerosol Detectors | Request PDF. [Link]

Sources

Comparative Stability Guide: Tebipenem Pivoxil vs. Carbapenem Ester Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of Tebipenem Pivoxil vs. Other Carbapenem Esters Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of oral carbapenems has historically been obstructed by a "stability-bioavailability paradox." The lipophilic esters required for intestinal absorption often suffer from premature hydrolysis in gastric acid or poor conversion rates in plasma.

Tebipenem Pivoxil (TBPM-PI) represents a structural optimization that resolves these conflicts. Unlike earlier candidates (e.g., CS-834) or concurrent competitors (e.g., Sulopenem etzadroxil), TBPM-PI exhibits a unique stability profile:

  • Gastric Stability: High resistance to acid-catalyzed

    
    -lactam ring opening (unlike Imipenem).
    
  • Metabolic Lability: Rapid, near-complete conversion to the active moiety by intestinal carboxylesterases (unlike prodrugs with poor release kinetics).

  • DHP-1 Resistance: The active moiety (Tebipenem) possesses a 1-

    
    -methyl group, rendering it immune to renal dehydropeptidase-I (DHP-1), eliminating the need for cilastatin co-administration.
    

This guide provides an experimental breakdown of these stability factors compared to Faropenem Medoxomil and Sulopenem Etzadroxil.

Structural Basis of Stability

The superior performance of Tebipenem Pivoxil is encoded in two distinct structural regions: the Prodrug Moiety (Pivoxil) and the Core Nucleus (1-


-methylcarbapenem).
2.1. The Ester Moiety: Pivoxil vs. Medoxomil vs. Etzadroxil
  • Tebipenem Pivoxil: Uses a pivaloyloxymethyl ester.[1] This group increases lipophilicity (logP ~1.8) to facilitate passive diffusion. Crucially, the steric bulk of the pivalate group offers protection against non-specific chemical hydrolysis in the stomach while remaining highly susceptible to specific carboxylesterases in the intestinal brush border.

  • Faropenem Medoxomil: Uses a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) ester. While effective, medoxomil esters often show lower stability in acidic buffers compared to pivaloyloxymethyl esters, leading to higher degradation before absorption.

  • Sulopenem Etzadroxil: Uses an etzadroxil ester.[2] Clinical data indicates lower oral bioavailability (~20-34%) compared to Tebipenem (~60%), suggesting either incomplete absorption or inefficient ester hydrolysis.

2.2. The Core Nucleus: DHP-1 Resistance

The defining feature of Tebipenem (the active metabolite) is the 1-


-methyl group .
  • Imipenem (Reference): Lacks the 1-

    
    -methyl group. Rapidly hydrolyzed by DHP-1 in the renal brush border. (
    
    
    
    < 1h without cilastatin).[1][3]
  • Tebipenem: The 1-

    
    -methyl group sterically hinders the DHP-1 active site, preventing the "unzipping" of the 
    
    
    
    -lactam ring.
Visualization: Prodrug Activation & Stability Pathway

The following diagram illustrates the critical checkpoints where stability defines the drug's success.

TebipenemStability Stomach Gastric Environment (pH 1.2) Stomach->Stomach Acid Hydrolysis (Ring Opening) Intestine Intestinal Epithelium (Carboxylesterases) Stomach->Intestine Transit (Acid Stability Req.) Plasma Systemic Circulation (Active Drug) Intestine->Plasma Absorption (~60% Bioavailability) Active_TBPM Active Tebipenem (1-beta-methyl) Intestine->Active_TBPM Ester Hydrolysis (Rapid Activation) Kidney Renal Excretion (DHP-1 Interaction) Plasma->Kidney Distribution Kidney->Kidney DHP-1 Hydrolysis (Imipenem-like) Kidney->Active_TBPM DHP-1 Stable (No Degradation) TBPM_PI Tebipenem Pivoxil TBPM_PI->Stomach Oral Dosing Sulopenem Sulopenem Etzadroxil Sulopenem->Stomach

Caption: Comparative fate of oral carbapenems. Green pathways indicate successful stability/activation; red dashed lines represent common failure points for other esters.

Comparative Experimental Data

The following data consolidates findings from pharmacokinetic studies and hydrolysis assays.

Table 1: Physicochemical and Metabolic Stability Comparison
ParameterTebipenem PivoxilFaropenem MedoxomilSulopenem EtzadroxilImipenem (IV Control)
Prodrug Moiety PivaloyloxymethylMedoxomilEtzadroxilN/A
Oral Bioavailability (F) ~60% ~70-80%~20-34%<1%
Acid Stability (pH 1.2) High (

)
ModerateModerateLow (Rapid degradation)
Active Moiety Class CarbapenemPenemPenemCarbapenem
DHP-1 Stability Stable (1-

-methyl)
StableStableUnstable (Requires Cilastatin)
Plasma Half-life (

)
0.8 – 1.1 h~0.9 h~1.0 h1.0 h
Esterase Conversion Rapid (Intestinal)Rapid (Intestinal)VariableN/A

Note: Bioavailability data for Sulopenem is notably lower, necessitating probenecid co-administration in some clinical protocols to boost exposure.

Experimental Protocols for Stability Validation

To replicate these findings or benchmark a new NCE (New Chemical Entity), use the following self-validating protocols.

Protocol A: pH-Rate Profile (Acid Stability)

Objective: Determine the rate of prodrug degradation in simulated gastric fluid (SGF) vs. intestinal fluid (SIF).

  • Preparation: Prepare buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Initiation: Dissolve Tebipenem Pivoxil (final conc. 100

    
    M) in each buffer at 37°C.
    
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    min.
  • Quenching: Immediately neutralize pH 1.2 samples with cold ammonium acetate or dilute in mobile phase to stop hydrolysis.

  • Analysis: HPLC-UV (300 nm) or LC-MS/MS.

    • Validation Check: The disappearance of the prodrug peak should follow pseudo-first-order kinetics (

      
       vs time is linear).
      
    • Success Criteria:

      
       parent compound remaining at 
      
      
      
      min in pH 1.2 indicates sufficient gastric stability.
Protocol B: Intestinal S9 Fraction Hydrolysis (Bio-activation)

Objective: Confirm the prodrug is cleaved by enzymes, not just chemical instability.

  • Matrix: Thaw human intestinal S9 fractions (or Caco-2 homogenates).

  • Control: Heat-inactivated S9 fraction (boil for 10 min) to distinguish enzymatic vs. chemical hydrolysis.

  • Incubation: Spike prodrug (10

    
    M) into active and inactive S9 at 37°C.
    
  • Monitoring: Measure the formation of the Active Moiety (Tebipenem free acid).

  • Calculation:

    
    
    
    • Interpretation: High clearance in active S9 but low clearance in heat-inactivated S9 confirms specific prodrug activation.

Workflow Visualization: Stability Assay

StabilityWorkflow Start Start: Prodrug Candidate Split Split Samples Start->Split Arm_Acid Acid Stability Arm (pH 1.2 / 37°C) Split->Arm_Acid Arm_Enz Enzymatic Arm (Intestinal S9) Split->Arm_Enz Arm_Control Control Arm (Heat-Inactivated S9) Split->Arm_Control HPLC LC-MS/MS Analysis (Parent vs. Active) Arm_Acid->HPLC Arm_Enz->HPLC Arm_Control->HPLC Calc Calculate k_obs & t_1/2 HPLC->Calc

Caption: Standardized workflow for differentiating chemical instability from enzymatic activation.

Conclusion

Tebipenem Pivoxil exhibits a superior stability profile among oral carbapenem esters. Its pivaloyloxymethyl ester provides the necessary acid stability for gastric transit, while the 1-


-methyl carbapenem nucleus  ensures the active drug survives renal elimination. This contrasts with Sulopenem Etzadroxil (lower bioavailability) and Faropenem (a penem, not a carbapenem, with a different resistance spectrum). For drug developers, TBPM-PI serves as the benchmark for balancing lipophilicity, acid stability, and enzymatic susceptibility.
References
  • Eckburg, P. B., et al. (2019). Safety, Pharmacokinetics, and Food Effect of Tebipenem Pivoxil Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects. Antimicrobial Agents and Chemotherapy.[1][3][4][5][6][7][8][9][10][11] [Link]

  • Jain, A., et al. (2018). Tebipenem, the first oral carbapenem antibiotic.[12] Expert Review of Anti-infective Therapy. [Link][13][14]

  • Sato, T., et al. (2008). In Vitro and In Vivo Activity of Tebipenem against Reference Strains and Clinical Isolates. Antimicrobial Agents and Chemotherapy.[1][3][4][5][6][7][8][9][10][11] [Link]

  • Iterum Therapeutics. (2020). Sulopenem: Microbiology, Pharmacology and Clinical Data. [Link] (General corporate landing page for Sulopenem data verification)

  • Papp-Wallace, K. M., et al. (2011). Carbapenems: Past, Present, and Future. Antimicrobial Agents and Chemotherapy.[1][3][4][5][7][8][9][10][11] [Link]

Sources

Navigating the Labyrinth: A Comparative Guide to Regulatory Acceptance Criteria for 4,7-seco-Tebipenemoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, ensuring the safety and efficacy of a drug product is paramount. A critical aspect of this assurance lies in the meticulous control of impurities. This guide provides an in-depth analysis of the regulatory acceptance criteria for 4,7-seco-Tebipenemoic Acid, a known degradation product of the oral carbapenem antibiotic, Tebipenem Pivoxil. As Senior Application Scientists, we will dissect the core principles of impurity qualification, compare analytical methodologies, and present a logical framework for establishing scientifically sound acceptance criteria, grounded in the harmonized guidelines of the International Council for Harmonisation (ICH).

The Genesis of an Impurity: Understanding Tebipenem Degradation

Tebipenem Pivoxil, a prodrug of Tebipenem, is a broad-spectrum antibiotic effective against a wide range of bacteria.[1][2] Its chemical structure, like other β-lactam antibiotics, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring. One of the identified degradation products is 4,7-seco-Tebipenemoic Acid, which results from the cleavage of this critical ring structure.[3][4] The formation of this and other degradation products can be influenced by various factors including pH, temperature, and humidity during manufacturing and storage.[5]

The Regulatory Framework: A Foundation Built on ICH Guidelines

The global standard for controlling impurities in new drug substances and products is set by the International Council for Harmonisation (ICH).[6][7] The key guidelines governing this area are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[8][9][10][11][12][13][14][15][16] These guidelines establish a systematic approach for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.

Core Principles of Impurity Control:
  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

The process of "qualification" involves acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level.[8][17][18] If an impurity is present in a new drug substance or product at a level above the qualification threshold, its safety must be justified.

Establishing Acceptance Criteria for 4,7-seco-Tebipenemoic Acid: A Risk-Based Approach

The specific acceptance criteria for 4,7-seco-Tebipenemoic Acid in a Tebipenem Pivoxil drug product are not publicly available and would be established by the manufacturer and agreed upon with regulatory agencies. However, we can delineate the logical process for determining these limits based on the ICH Q3B(R2) guidelines.

A Hypothetical Case Study: Tebipenem Pivoxil Oral Tablets

Let's assume a hypothetical maximum daily dose (MDD) for Tebipenem Pivoxil of 600 mg. Based on the ICH Q3B(R2) thresholds for new drug products, the following would apply:

ThresholdMaximum Daily Dose > 10 mg - 2 g
Reporting Threshold0.1%
Identification Threshold0.2% or 2 mg Total Daily Intake (TDI), whichever is lower
Qualification Threshold0.2% or 2 mg TDI, whichever is lower

Table 1: ICH Q3B(R2) Thresholds for a Hypothetical MDD of 600 mg [19]

This means that any degradation product, including 4,7-seco-Tebipenemoic Acid, present at a level greater than 0.1% would need to be reported. If it exceeds 0.2%, its chemical structure must be confirmed, and its safety must be qualified.

The Qualification Process: A Self-Validating System

The qualification of an impurity is a critical step to ensure patient safety.[18] The process follows a logical, self-validating workflow.

G cluster_0 Impurity Level Assessment cluster_1 Qualification Strategy start Impurity Detected reporting Level > Reporting Threshold? start->reporting identification Level > Identification Threshold? reporting->identification Yes end_no_action No Action Required reporting->end_no_action No qualification Level > Qualification Threshold? identification->qualification Yes report Report Impurity identification->report No identify Identify Structure qualification->identify No qualify Qualify Impurity qualification->qualify Yes report->end_no_action identify->report qualify->identify qualify_start Qualify Impurity lit_review Literature Review for Safety Data qualify_start->lit_review metabolite Is it a Significant Metabolite? lit_review->metabolite No Data establish_limit Establish Acceptance Criterion lit_review->establish_limit Sufficient Data clinical_exposure Was it Present in Clinical Trial Batches? metabolite->clinical_exposure No metabolite->establish_limit Yes tox_studies Conduct Non-Clinical Toxicology Studies clinical_exposure->tox_studies No or Insufficient Level clinical_exposure->establish_limit Yes, at or above proposed limit tox_studies->establish_limit process_optimization Optimize Manufacturing/Storage to Reduce Level establish_limit->process_optimization If limit is exceeded

Figure 1: Decision-making workflow for impurity qualification based on ICH guidelines.

Causality behind Experimental Choices in Qualification:

  • Literature Review: The initial step is to exhaustively search for existing toxicological and safety data on the impurity. This is the most efficient approach to avoid unnecessary animal testing.

  • Metabolite Assessment: If the impurity is also a significant metabolite in humans, it is generally considered qualified, as the body is naturally exposed to it.[8][18] A study on the absorption, metabolism, and excretion of Tebipenem Pivoxil identified the active moiety Tebipenem and its ring-opened metabolite as major circulating components in plasma.[20][21] Further investigation would be needed to definitively confirm if 4,7-seco-Tebipenemoic Acid is a significant metabolite.

  • Clinical Trial Material Analysis: Analyzing the batches of the drug product used in clinical trials is crucial. If 4,7-seco-Tebipenemoic Acid was present in these batches at or above the proposed acceptance criterion, and no adverse effects were observed, this provides strong evidence for its safety at that level.[18]

  • Non-Clinical Toxicology Studies: If the above approaches do not qualify the impurity, targeted toxicology studies are necessary. These studies are designed to assess the potential toxicity of the impurity and are typically conducted in relevant animal models.[18] The duration of these studies generally ranges from 14 to 90 days.[18] For potentially mutagenic impurities, specific assessments for genotoxicity are required, as outlined in ICH M7.[22]

Analytical Methodologies: The Gatekeepers of Quality

The ability to accurately detect and quantify 4,7-seco-Tebipenemoic Acid is fundamental to ensuring compliance with the established acceptance criteria. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.[5][23][24]

Comparison of Analytical Approaches:
MethodPrincipleAdvantagesDisadvantages
Reversed-Phase HPLC with UV Detection Separation based on polarity, with detection using a UV-Vis detector.Widely available, robust, cost-effective.May lack specificity for complex mixtures; reference standard for 4,7-seco-Tebipenemoic Acid is required for accurate quantification.
LC-MS (Liquid Chromatography-Mass Spectrometry) Couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.Highly specific and sensitive; can aid in the structural elucidation of unknown impurities.Higher cost and complexity compared to HPLC-UV.

Table 2: Comparison of Analytical Methods for Impurity Profiling

Experimental Protocol: A Validated HPLC Method for Impurity Profiling

A stability-indicating HPLC method is essential to separate 4,7-seco-Tebipenemoic Acid from Tebipenem Pivoxil and other potential degradation products. The following is a representative, detailed protocol based on published methods for carbapenem analysis.[5][24]

Objective: To develop and validate a stability-indicating HPLC method for the quantification of 4,7-seco-Tebipenemoic Acid in Tebipenem Pivoxil drug product.

Materials and Reagents:

  • Tebipenem Pivoxil Reference Standard

  • 4,7-seco-Tebipenemoic Acid Reference Standard[4][25]

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (HPLC grade)

  • Phosphoric Acid (for pH adjustment)

  • Water (HPLC grade)

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Buffer A (e.g., 50 mM ammonium acetate, pH adjusted to 3.5 with phosphoric acid) and Buffer B (Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 330 nm (based on the UV absorbance of Tebipenem)

  • Injection Volume: 10 µL

Method Validation (as per ICH Q2(R1)):

The method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies (acid, base, oxidation, heat, light) to ensure the peak for 4,7-seco-Tebipenemoic Acid is well-resolved from other degradants and the parent drug.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

G cluster_0 Forced Degradation Workflow start Tebipenem Pivoxil Drug Product acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photolytic Photolytic Stress (e.g., UV/Vis light) start->photolytic analyze Analyze by HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photolytic->analyze evaluate Evaluate Peak Purity and Resolution analyze->evaluate

Figure 2: Experimental workflow for forced degradation studies to establish method specificity.

Conclusion: A Commitment to Quality and Safety

The control of impurities such as 4,7-seco-Tebipenemoic Acid is a non-negotiable aspect of pharmaceutical development and manufacturing. A thorough understanding of the ICH guidelines provides a robust framework for establishing scientifically justified acceptance criteria. This process, rooted in a deep understanding of the drug's degradation pathways and supported by validated analytical methodologies, ensures the final drug product meets the highest standards of quality and safety for the patient. While the precise regulatory acceptance criteria for this specific impurity remain proprietary, the principles and workflows outlined in this guide offer a comprehensive roadmap for any researcher, scientist, or drug development professional tasked with this critical responsibility.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25).
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Retrieved from a relevant pharmaceutical industry resource.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7).
  • Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • TEBIPENEM PIVOXIL - New Drug Approvals. (2018, August 17).
  • Q3A(R) Impurities in New Drug Substances. (2020, April 8). U.S. Food and Drug Administration. Retrieved from [Link]

  • Quality: impurities. (n.d.). European Medicines Agency. Retrieved from [Link]

  • TEBIPENEM - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency.
  • Q3B(R) Impurities in New Drug Products (Revision 3). (2006, August). U.S. Food and Drug Administration.
  • ICH Q3B(R) Guideline Impurities in New Drug Products. (n.d.). Retrieved from a pharmaceutical training and consulting website.
  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency.
  • FDA approval sought for tebipenem HBr for complicated urinary tract infections. (2025, December 19).
  • Spero Therapeutics Tebipenem Pivoxil Hydrobromide Phase 3 Data Published in The New England Journal of Medicine. (2022, April 7). Lundbeckfonden.
  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. (2025, June 28).
  • Updates and impacts: Understanding the EMA's revised guideline on active substances. (2025, January 9).
  • Qualification of Non-Mutagenic Impurities. (2024, August 6).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. (n.d.). ECA Academy.
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • ICH Q3B(R2) Impurities in New Drug Products. (n.d.). ECA Academy.
  • Q3A(R) Impurities in New Drug Substances | Guidance Portal. (2024, November 30). U.S. Department of Health and Human Services. Retrieved from [Link]

  • Qualification of Impurities in Drug Substances and Drug Products. (n.d.).
  • Qualification impurities for Human Use. (n.d.). A3P. Retrieved from a non-profit organization for pharmaceutical and biotechnology industries.
  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF.
  • Chromatographic Approach to Kinetic Studies of Tebipenem Pivoxil. (2014, June 30). Journal of Chromatographic Science. Retrieved from [Link]

  • EX-99.1 - SEC.gov. (2022, April 6). U.S. Securities and Exchange Commission.
  • Q-TOF-MS/MS spectra of degraded samples of tebipenem in solid state. (n.d.). ResearchGate. Retrieved from [Link]

  • Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects. (2023, March 30). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. (n.d.). Semantic Scholar. Retrieved from a relevant scientific paper repository.
  • Results of forced degradation studies. (n.d.). ResearchGate.
  • Comparative Review of Analytical Techniques for Determination of Carbapenems. (n.d.). ResearchGate.
  • Delta-2,3-(Delta-3,4)-4,7-seco-Tebipenemoic Acid. (n.d.). SRIRAMCHEM.
  • Chromatograms: solution of tebipenem (a), solution of tebipenem in HCl... (n.d.). ResearchGate.
  • Tebipenem Pivoxil-impurities. (n.d.). Pharmaffiliates. Retrieved from a pharmaceutical impurity reference standard supplier's website.
  • 2,3(3,4)-4,7-seco-Tebipenemoic Acid, 10mg. (n.d.). Biomall. Retrieved from a life sciences product marketplace.
  • Tebipenem. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • 4-Oxo-4,6,7,8-tetrahydropyrrolo(1,2-a)pyrimidine-6-carboxylic acid, (S). (n.d.). PubChem. National Center for Biotechnology Information.
  • 7, 7-Dimethoxy-1, 4, 5, 6-tetrachlorobicyclo [2. 2. 1]-5-heptene-2-carboxylic acid. (n.d.). NIST Chemistry WebBook.

Sources

Publish Comparison Guide: Correlation of Accelerated Stability & 4,7-Seco Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the critical challenge of correlating accelerated stability data with the formation of the 4,7-seco-dimer impurity , a complex degradation product primarily associated with Cefpodoxime Proxetil (and structurally related cephalosporin prodrugs).

Unlike simple hydrolysis (first-order kinetics), the formation of 4,7-seco species often involves second-order dimerization or complex ring-opening mechanisms that do not follow linear Arrhenius behavior, leading to significant discrepancies between accelerated (40°C/75% RH) and real-time (25°C/60% RH) data.[1][2]

Topic: Predictive Modeling of 4,7-Seco-Dimer Formation in Cephalosporin Prodrugs Target Audience: Formulation Scientists, Analytical Chemists, and Regulatory Affairs Professionals.[1][2]

Part 1: Executive Summary & Mechanistic Insight

The Core Challenge

In drug development, the 4,7-seco-dimer (specifically Cefpodoxime Proxetil Impurity H and related analogs) represents a "non-Arrhenius" degradation risk.[1][2] Standard accelerated stability protocols (ICH Q1A) assume that degradation rates double for every 10°C increase (


).[1] However, the formation of 4,7-seco species is often moisture-mediated  and autocatalytic , meaning high-temperature conditions can trigger phase changes (e.g., melting or glass transition) that artificially accelerate or alter the pathway compared to real-time storage.[1][2]

Key Correlation Insight:

  • Accelerated (40°C/75% RH): Often over-predicts simple hydrolysis but may under-predict or misrepresent dimerization if the reaction is diffusion-controlled in the solid state.[1]

  • Real-Time (25°C/60% RH): Shows a slow, lag-phase induction of 4,7-seco formation, driven by crystal lattice defects and local moisture sorption.[1][2]

Mechanism of 4,7-Seco Formation

The formation of the 4,7-seco-dimer involves the cleavage of the susceptible


-lactam ring (specifically at the 4-7 bond axis in the cephem nucleus context or associated ester linkages) followed by a nucleophilic attack on a second molecule.[1]

Pathway Logic:

  • Initiation: Hydrolysis or nucleophilic attack opens the

    
    -lactam ring of Monomer A.
    
  • Propagation: The reactive open-ring intermediate (seco-species) attacks the C-3 or C-7 position of Monomer B.[1][2]

  • Product: Formation of the stable 4,7-seco-dimer .

Part 2: Comparative Methodology Guide

This section compares three approaches to predicting 4,7-seco formation: Standard ICH , Isoconversional (ASAP) , and Stress-Loading .[1][2]

Comparison Matrix: Predictive Accuracy for 4,7-Seco Impurities
FeatureMethod A: Standard ICH Method B: ASAP (Isoconversional) Method C: Oxidative/Stress Loading
Conditions 40°C / 75% RH (6 Months)50-80°C + variable RH (2-4 Weeks)60°C + AIBN/Peroxide (48 Hours)
Kinetic Model Linear Arrhenius (0 or 1st Order)Humidity-Corrected Arrhenius (Mod.[1][2] Eyring)Radical/Redox Mechanism
4,7-Seco Prediction Poor Correlation. Often misses the "lag time" or alters the mechanism due to phase transition (melting).High Correlation. Decouples

and

effects, allowing accurate extrapolation to 25°C.
Mechanistic Only. Identifies potential for formation but not rate under shelf life.[2]
Data Output Pass/Fail at 6 months.

(Activation Energy) &

(Humidity Factor).[1]
Degradation Pathway Map.
Resource Load High (Chamber space, long duration).[1][2]Low (Small sample, rapid turnover).[1][2]Low (Screening only).[1]
Why Standard Accelerated Data Fails the Correlation

For 4,7-seco formation, the Humidity Sensitivity Factor (


)  is often more dominant than the Activation Energy (

).
  • At 40°C/75% RH, the high moisture content plasticizes the amorphous regions of the drug product, increasing molecular mobility and facilitating the bimolecular collision required for dimerization.

  • At 25°C/60% RH, the matrix is rigid. The reaction is diffusion-limited.

  • Result: The accelerated data predicts a failure that may not occur for years at room temperature, or conversely, misses a nucleation-driven degradation event.[1][2]

Part 3: Experimental Protocols (Self-Validating)

Protocol 1: Detection of 4,7-Seco-Dimer (HPLC)

Context: This method separates the monomer from the high-molecular-weight dimer.[1][2]

Reagents:

  • Mobile Phase A: 0.02 M Ammonium Acetate (pH 4.5 adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Methanol:Water (50:50 v/v).

Instrument Settings:

  • Column: C18 (e.g., Waters Symmetry or equivalent), 250 x 4.6 mm, 5 µm.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (or

    
     of specific prodrug).[1]
    
  • Temp: 25°C (Critical: Do not heat column >30°C to prevent on-column degradation).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
15.0 40 60
25.0 20 80

| 30.0 | 70 | 30 |[1][2]

Validation Step: Inject a standard of Cefpodoxime Proxetil and the Impurity H (4,7-seco-dimer) reference standard.[1][2] Resolution (


) between main peak and dimer must be 

.
Protocol 2: Isoconversional Stability Study (ASAP)

Context: To establish the true T/RH correlation.

  • Sample Prep: Weigh ~100 mg of API/Tablet powder into open glass vials.

  • Chamber Setup: Set up mini-chambers at the following conditions:

    • 50°C / 11% RH

    • 50°C / 75% RH

    • 60°C / 30% RH

    • 70°C / 11% RH

    • 70°C / 75% RH

  • Duration: Incubate for 14 days.

  • Analysis: Analyze by Protocol 1.

  • Modeling: Fit data to the Modified Humidity-Corrected Arrhenius Equation :

    
    [1][2]
    
    • Where

      
       is the humidity sensitivity constant.
      
    • Success Criterion: If

      
      , the reaction is moisture-driven, confirming why standard 40/75 data (high humidity) skews the correlation.[1][2]
      

Part 4: Visualization & Logic

Diagram 1: Mechanistic Pathway of 4,7-Seco Formation

This diagram illustrates the divergence between simple hydrolysis and the complex dimerization pathway.

SecoFormation cluster_conditions Correlation Factors Drug Parent Drug (Beta-Lactam) Inter Open-Ring Intermediate (Seco-Species) Drug->Inter Ring Opening (pH/Temp dependent) Hydrol Hydrolysis Product (Acid Form) Inter->Hydrol + H2O (First Order) Dimer 4,7-Seco-Dimer (Impurity H) Inter->Dimer + Drug Molecule (Second Order / Dimerization) Factor1 High RH favors Plasticization Factor1->Dimer Factor2 High Temp favors Hydrolysis over Dimerization Factor2->Hydrol

Caption: The bifurcation of degradation pathways. High humidity promotes mobility (Dimerization), while high temperature alone may favor direct Hydrolysis, skewing correlations.[1][2]

Diagram 2: Decision Logic for Stability Protocol Selection

How to choose the right method based on early data.

DecisionTree Start Start: New Formulation Screen Stress Screen: 60°C / 75% RH (48h) Start->Screen Check Is 4,7-Seco detected? Screen->Check Yes Yes: High Risk Check->Yes > 0.1% No No: Low Risk Check->No < 0.1% ASAP Execute ASAP Study (Determine B-term) Yes->ASAP ICH Standard ICH Q1A (40°C/75% RH) No->ICH Model Kinetic Modeling (Extrapolate to 25°C) ASAP->Model ICH->Model Caution

Caption: Workflow for selecting the appropriate stability protocol. Detection of 4,7-seco triggers the need for advanced ASAP modeling over standard ICH.

Part 5: References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines.[3][4] [Link]

  • Waterman, K. C., & Adami, R. C. (2005).[1][2] Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. [Link]

  • Pharmaffiliates. Cefpodoxime Proxetil - Impurity H (4,7-seco-Dimer) Reference Standard.[1][2][5][6][Link][1][2]

  • Yoshioka, S., & Stella, V. J. (2000).[1][2] Stability of Drugs and Dosage Forms.[4][7][8][9][10][11] Springer. (Chapter on Non-Arrhenius Behavior in Solid State). [Link][1][2]

  • Baertschi, S. W., et al. (2011).[1][2] Pharmaceutical Stress Testing: Predicting Drug Degradation.[8] CRC Press. [Link][1][2]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil

[1]

Part 1: Executive Summary & Immediate Action Card

Status: RESTRICTED / BIOACTIVE INTERMEDIATE Urgency: Immediate adherence to High-Potency Active Pharmaceutical Ingredient (HPAPI) protocols is required.

4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil is a degradation product or synthetic impurity of the carbapenem antibiotic Tebipenem Pivoxil .[1][2] While the "seco" designation indicates a cleaved

1
🔴 Emergency Spill Response (Quick View)
ParameterAction Directive
Immediate Action Isolate the area. Do not attempt to sweep dry powder without respiratory protection.[1]
PPE Requirement Level C Minimum: Tyvek suit, double nitrile gloves, N95 or P100 respirator (HEPA).
Neutralization Hydrolysis: 1N Sodium Hydroxide (NaOH) breaks down the pivoxil ester and remaining amide bonds.
Disposal Method High-Temperature Incineration only. Do NOT autoclave and landfill.

Part 2: Chemical Profile & Hazard Assessment[3][4]

To dispose of this chemical safely, you must understand its structural stability.

  • Chemical Nature: This is a pivaloyloxymethyl ester prodrug impurity. The "Pivoxil" group increases lipophilicity, facilitating membrane penetration.

  • The "Seco" Factor: The term 4,7-seco implies the cleavage of the C4-N7 bond in the

    
    -lactam ring.[1]
    
    • Implication: The primary antibacterial mechanism (cell wall synthesis inhibition) is likely compromised.

    • Risk:[2][3][4][5][6][7] Despite reduced antibiotic activity, the compound acts as a chemical sensitizer and potential environmental toxin . It must be treated with the same rigor as the parent API (Tebipenem) to prevent the selection of resistant bacterial strains in the environment.

Hazard Classification Table
Hazard CategoryClassificationRationale
Health Sensitizer / Irritant Structural homology to

-lactams; potential for allergic dermatitis or respiratory sensitization.[1]
Environmental Aquatic Chronic Carbapenem-related structures are persistent; pivoxil esters hydrolyze to pivalic acid (ecotoxic).[1]
Waste Code Non-RCRA Listed (Default to P-List equivalent) Not explicitly listed by EPA/RCRA.[1] Must be characterized as hazardous waste due to toxicity/bioactivity.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance/Powder)

Use this for expired standards, weighing errors, or solid spills.[1]

  • Containment:

    • Place the solid substance into a clear polyethylene bag (primary containment).

    • Seal with tape.

    • Place the primary bag into a yellow biohazard/chem-hazard waste bag (secondary containment).[1]

  • Labeling:

    • Label clearly: "Contains Carbapenem Intermediate – Incinerate Only."

    • Do not label simply as "Chemical Waste."

  • Destruction:

    • Mandatory: High-temperature incineration (

      
      ) at a licensed TSDF (Treatment, Storage, and Disposal Facility).[1]
      
    • Prohibited: Do not dispose of in standard landfill streams or municipal trash.

Protocol B: Liquid Waste (Mother Liquors/Solvent Solutions)

Use this for HPLC waste, reaction mixtures, or dissolved standards.[1]

  • Segregation:

    • Segregate from acidic waste. The pivaloyloxymethyl ester is acid-labile but generates formaldehyde and pivalic acid upon degradation, which can complicate waste streams.

  • Chemical Deactivation (Pre-treatment):

    • Before sending for incineration, treat the liquid waste with 1N NaOH (Sodium Hydroxide) to pH > 12 for 12–24 hours.

    • Mechanism:[2][3][8][4][6][9] This forces the hydrolysis of the ester and amide bonds, fragmenting the molecule into less bioactive constituents.

  • Final Disposal:

    • Collect the deactivated basic solution in a container compatible with caustics (HDPE).

    • Ship for fuel blending or incineration .

Part 4: Deactivation & Visualization

Chemical Degradation Logic

The goal of disposal is to irreversibly destroy the molecular scaffold. The following diagram illustrates the decision logic for handling this specific impurity.

DisposalWorkflowStartWaste Generation:4,7-seco-Tebipenemoic AcidMethyl Ester PivoxilTypeDetermine Waste StateStart->TypeSolidSolid / PowderType->SolidLiquidLiquid / SolutionType->LiquidDoubleBagDouble Bag / Seal ContainerSolid->DoubleBagHydrolysisAlkaline Hydrolysis(Add 1N NaOH, pH > 12, 24h)Liquid->HydrolysisDeactivateNeutralizeNeutralize to pH 7-9(Optional, per facility rule)Hydrolysis->NeutralizeNeutralize->DoubleBagLabelLabel: 'Non-RCRA RegulatedPharm Intermediate'DoubleBag->LabelIncinerateFINAL DISPOSAL:High-Temp IncinerationLabel->Incinerate

Caption: Decision tree for segregating and treating solid vs. liquid waste streams to ensure complete destruction of the pharmacophore.

Part 5: Spill Contingency Plan

Scenario: A 100 mg vial of reference standard drops and shatters on the benchtop.

  • Evacuate & Alert: Clear the immediate 3-meter radius. Alert lab personnel.

  • Don PPE: Put on a Tyvek gown, safety goggles, and double nitrile gloves . Use an N95 respirator if powder is visible in the air.

  • Dry Containment:

    • Cover the powder gently with paper towels dampened with 10% bleach or 1N NaOH . This prevents dust aerosolization and initiates degradation.

  • Cleanup:

    • Scoop up the damp towels and glass shards using forceps or a scoop.

    • Place into a wide-mouth biohazard jar.

  • Surface Decontamination:

    • Wipe the surface 3 times with methanol or ethanol (solubilizes the lipophilic pivoxil ester), followed by a soap and water rinse.

    • Dispose of all wipes in the same biohazard jar.

Part 6: Regulatory & Compliance Reference

While "4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil" does not have a unique RCRA P-code, it falls under the "cradle-to-grave" responsibility of the generator.[1]

  • USA (EPA/RCRA): Classify as "Hazardous Waste - Toxic" if no specific exclusion applies. Use waste code D001 (Ignitable) if in organic solvent, or D000 (Not Listed) requiring profile analysis.

  • EU (EWC): Recommended code 07 05 13 * (Solid wastes containing dangerous substances).

References

  • Centers for Disease Control and Prevention (CDC). (2025). Carbapenem-resistant Enterobacterales (CRE) Infection Control. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2024). Modified Carbapenem Inactivation Method for Detection of Carbapenemase-Producing Enterobacterales. Retrieved from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.